ARM1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-benzylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c17-16-18-15(11-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDVHKCVOMGRSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ARM1 compound mechanism of action
An in-depth guide to the mechanism of action of compounds targeting the SARM1 ARM domain and the TRPML1 channel.
Introduction
The term "this compound compound" is not standard in scientific literature and appears to be ambiguous. Based on an analysis of current research, this term could plausibly refer to two distinct classes of molecules:
-
Compounds targeting the ARM (armadillo repeat) domain of the Sthis compound protein: Sthis compound (Sterile Alpha and TIR Motif Containing 1) is a key protein involved in axon degeneration. Its ARM domain serves as an allosteric inhibitory site, making it a prime target for drug discovery.
-
Compounds modulating the activity of the TRPML1 (Transient Receptor Potential Mucolipin 1) ion channel: TRPML1 is critical for lysosomal function and autophagy. While no specific compound is officially named "this compound," the context of "ARM" could be a shorthand or typo related to its function in cellular "armamentarium" or repair mechanisms.
This guide provides a comprehensive technical overview of the mechanism of action for compounds related to both of these potential interpretations, tailored for researchers, scientists, and drug development professionals.
Section 1: Inhibitors of the Sthis compound ARM Domain
Sterile Alpha and TIR Motif Containing 1 (Sthis compound) is a crucial regulator of axon degeneration, primarily through the NADase activity of its TIR domain.[1][2] The ARM (armadillo repeat) domain of Sthis compound functions as an allosteric inhibitory site, which can be targeted by small molecules to prevent the pro-degenerative activity of the protein.[1]
Mechanism of Action
The primary mechanism of action for inhibitors targeting the Sthis compound ARM domain is the stabilization of the protein in its auto-inhibited, compact conformation.[1] In its resting state, the ARM domain binds to the catalytic TIR domain, preventing it from hydrolyzing NAD+. Axon injury leads to a conformational change that activates the TIR domain's NADase activity.
Synthetic small molecule inhibitors have been identified that bind to the ARM domain and allosterically inhibit Sthis compound's NADase activity.[1] One such inhibitor, a calmidazolium (B1211579) designated TK106, has been shown to not only stabilize the inhibited octameric conformation but also a meta-stable duplex of octamers (16 protomers).[1] This duplex assembly represents an additional layer of auto-inhibition, tightly preventing premature activation of Sthis compound and subsequent axon degeneration.[1]
Signaling Pathway of Sthis compound Inhibition
The following diagram illustrates the signaling pathway of Sthis compound and the mechanism of its inhibition by compounds targeting the ARM domain.
Caption: Sthis compound activation and inhibition pathway.
Quantitative Data for Sthis compound Inhibitors
The following table summarizes the quantitative data for selected Sthis compound inhibitors.
| Compound | IC50 (µM) | Assay Conditions | Reference |
| TK106 | ≤ 10 | 12.5 nM hSthis compound, 50 µM NAD+ | [1] |
| TK138 | ≤ 10 | 12.5 nM hSthis compound, 50 µM NAD+ | [1] |
| TK142 | ≤ 10 | 12.5 nM hSthis compound, 50 µM NAD+ | [1] |
| TK210 | ≤ 10 | 12.5 nM hSthis compound, 50 µM NAD+ | [1] |
| TK222 | ≤ 10 | 12.5 nM hSthis compound, 50 µM NAD+ | [1] |
| Nicotinamide (NAM) | 43.3 | 12.5 nM hSthis compound, 50 µM NAD+ | [1] |
Experimental Protocols
High-Throughput Screening for Sthis compound Inhibitors
-
Objective: To identify small molecules that inhibit the NADase activity of human Sthis compound (hSthis compound).
-
Reagents:
-
Recombinant hSthis compound protein (12.5 nM).
-
NAD+ (0–250 nM).
-
Screening compound library.
-
-
Procedure:
-
hSthis compound and NAD+ are incubated in the presence of individual compounds from the screening library.
-
The NADase activity is measured over time by monitoring the decrease in NAD+ concentration, often using a fluorescent assay.
-
Compounds that show at least 20% inhibitory activity are selected as initial hits.[1]
-
Validation of Sthis compound Inhibitors using HPLC
-
Objective: To validate the inhibitory activity of hit compounds from the primary screen.
-
Reagents:
-
hSthis compound (250 nM).
-
NAD+ (50 µM).
-
Inhibitor compound (10 µM).
-
-
Procedure:
-
The reaction mixture is incubated to allow for NAD+ hydrolysis.
-
The reaction is stopped, and the remaining NAD+ is quantified using High-Performance Liquid Chromatography (HPLC).
-
Compounds that inhibit ≥ 50% of NAD+ hydrolysis are considered validated hits.[1]
-
Experimental Workflow for Sthis compound Inhibitor Discovery
Caption: Workflow for Sthis compound inhibitor discovery and characterization.
Section 2: Modulators of the TRPML1 Channel
The Transient Receptor Potential Mucolipin 1 (TRPML1) channel is a lysosomal cation channel crucial for maintaining lysosomal function, including ion homeostasis, vesicle trafficking, and autophagy.[3][4][5] Modulation of TRPML1 activity by small molecules has emerged as a promising therapeutic strategy for lysosomal storage diseases and neurodegenerative disorders.[3][6]
Mechanism of Action
TRPML1 activity is endogenously regulated by the signaling lipid phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[6] Synthetic small molecules have been developed to either activate (agonists) or inhibit (antagonists) the channel.
-
Agonists (e.g., ML-SA1): These compounds bind to a site within the pore-forming region of the TRPML1 channel, between the S5 and S6 transmembrane domains.[7] This binding induces a conformational change that opens the channel, leading to the release of cations, primarily Ca2+, from the lysosome into the cytosol.[6][7][8] This Ca2+ release can trigger downstream signaling events, such as the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[7][9]
-
Antagonists (e.g., ML-SI3): These compounds also bind to the hydrophobic cavity formed by the S5, S6, and PH1 domains, the same pocket as agonists.[10] By competing with agonists, they prevent channel activation and block the lysosomal Ca2+ efflux.[6][10]
Signaling Pathway of TRPML1 Modulation
The diagram below illustrates the signaling pathway of TRPML1 and its modulation by synthetic compounds.
Caption: TRPML1 channel modulation and downstream signaling.
Quantitative Data for TRPML1 Modulators
The following table provides quantitative data for commonly used TRPML1 modulators.
| Compound | Type | Concentration | Effect | Cell Type | Reference |
| ML-SA1 | Agonist | 25 µM | Reduces α-synuclein aggregates | HEK293T cells | [6] |
| ML-SA1 | Agonist | 10 µM | Induces lysosomal Ca2+ release | Primary motor neurons | [8] |
| ML-SI3 | Antagonist | - | Blocks TRPML1-mediated induction of autophagy | - | [10] |
| BAPTA-AM | Ca2+ Chelator | 100 nM | Depletes cytosolic Ca2+ | LUHMES-derived neurons | [6] |
Experimental Protocols
Whole-Lysosome Electrophysiological Recordings
-
Objective: To directly measure the ion channel activity of TRPML1 in its native lysosomal membrane.
-
Procedure:
-
Lysosomes are isolated from cells.
-
A patch-clamp pipette is used to form a giga-seal with the lysosomal membrane.
-
The membrane patch is excised to achieve a "whole-lysosome" configuration.
-
The current flowing through the TRPML1 channels is recorded in response to voltage changes and the application of modulatory compounds (e.g., ML-SA1, ML-SI3, PI(3,5)P2).[3]
-
Measurement of Lysosomal Calcium Release
-
Objective: To measure the release of Ca2+ from lysosomes upon TRPML1 activation.
-
Reagents:
-
Genetically encoded Ca2+ indicator targeted to the lysosome (e.g., GCaMP3-ML1).
-
TRPML1 agonist (e.g., ML-SA1).
-
-
Procedure:
-
Cells are transfected with the lysosomal Ca2+ indicator.
-
The baseline fluorescence of the indicator is measured.
-
A TRPML1 agonist is added to the cells.
-
The change in fluorescence is monitored over time, with an increase in fluorescence indicating Ca2+ release from the lysosome.[8]
-
Experimental Workflow for Studying TRPML1 Modulators
Caption: Workflow for the discovery and characterization of TRPML1 modulators.
References
- 1. A duplex structure of Sthis compound octamers stabilized by a new inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of the mammalian endo-lysosomal TRPML1 channel elucidate the combined regulation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]
- 7. MCOLN1/TRPML1 in the lysosome: a promising target for autophagy modulation in diverse diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activation of Mucolipin TRP channel 1 (TRPML1) protects motor neurons from L-BMAA neurotoxicity by promoting autophagic clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCOLN1 is a ROS sensor in lysosomes that regulates autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Clarification of Nomenclature: ARM1 vs. SARM1 vs. ADRM1
An in-depth technical guide regarding the biological target of ARM1 inhibitors, prepared for researchers, scientists, and drug development professionals.
A query for "this compound inhibitor" most likely refers to inhibitors of Sthis compound (Sterile Alpha and Toll Interleukin Receptor Motif-containing protein 1) , a key therapeutic target in neurodegenerative diseases. Sthis compound contains an N-terminal ARM (Armadillo Repeat) domain which serves as an allosteric regulatory site, making the term "this compound inhibitor" a plausible shorthand.
Alternatively, "this compound" could be a typographical error for ADRM1 (Adhesion Regulating Molecule 1) , also known as RPN13, a ubiquitin receptor on the proteasome targeted in cancer therapy. Given the extensive and recent research focus on Sthis compound in neurodegeneration, this guide will primarily focus on Sthis compound as the intended target, with a concise section on ADRM1 for completeness.
Primary Biological Target: Sthis compound (Sterile Alpha and TIR Motif Containing 1)
The central biological target of Sthis compound inhibitors is the Sthis compound protein itself. Sthis compound is a highly regulated enzyme that functions as the central executioner of programmed axon degeneration, a process also known as Wallerian degeneration.[1] This pathway is implicated in a wide range of neurodegenerative conditions, including peripheral neuropathies, traumatic brain injury, and amyotrophic lateral sclerosis (ALS).[2][3]
Sthis compound's destructive function is mediated by its intrinsic NADase (Nicotinamide Adenine Dinucleotide hydrolase) activity , located within its C-terminal TIR (Toll/Interleukin-1 Receptor) domain.[1][4] Upon activation by injury or disease-related stress, Sthis compound rapidly depletes the essential cellular metabolite NAD+, leading to catastrophic energy failure and subsequent disassembly of the axon.[5] Therefore, the primary goal of Sthis compound inhibitors is to block this NADase activity.
Inhibitors achieve this through two principal mechanisms:
-
Orthosteric Inhibition: Targeting the NADase active site within the TIR domain directly.
-
Allosteric Inhibition: Binding to a regulatory site outside the active site to induce a conformational change that prevents enzymatic activity. A key allosteric site is located within the N-terminal ARM domain.[6][7]
Quantitative Data: Sthis compound Inhibitor Potency
The following table summarizes the inhibitory potency of several representative Sthis compound inhibitors.
| Compound Name/Class | Target Site | Assay Type | Potency (IC50) | Reference |
| Compound 331P1 | hSthis compound Hydrolase | Biochemical | 189.3 nM | [2][8] |
| Compound 174 | hSthis compound Hydrolase | Biochemical | 17.2 nM | [2] |
| Disarm Therapeutics Compound | Full-length Sthis compound | Mass Spectrometry | < 100 nM | [9] |
| Isothiazole (Compound 1) | Sthis compound NADase | Biochemical | 4 µM | [10] |
| MY-9B | Allosteric (C311) | Cellular cADPR | Low µM | [6] |
| WX-02-37 | Allosteric (C311) | Cellular cADPR | Low µM | [6] |
| Nicotinamide (B372718) Riboside (NR) | Sthis compound NADase | HPLC | Not specified (Inhibitor) | [11] |
| Nicotinic Acid Riboside (NaR) | Sthis compound NADase | HPLC | Not specified (Inhibitor) | [11] |
| Vacor Riboside (VR) | Sthis compound NADase | HPLC | Not specified (Inhibitor) | [11] |
| NADP | Sthis compound NADase | HPLC | Not specified (Substrate Inhibitor) | [11] |
Signaling Pathways and Experimental Workflows
Sthis compound Activation and Signaling Pathway
In healthy axons, Sthis compound is maintained in an inactive, autoinhibited state.[3] Axonal injury or disease leads to a drop in the levels of the axon survival factor NMNAT2, causing an accumulation of its substrate, nicotinamide mononucleotide (NMN).[1] This increase in the NMN/NAD+ ratio triggers the activation of Sthis compound.[3] Activated Sthis compound consumes all axonal NAD+, leading to energy failure, cytoskeletal breakdown, and ultimately, axon degeneration.[1]
References
- 1. The Sthis compound Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Novel Sthis compound Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Selective inhibitors of Sthis compound targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A duplex structure of Sthis compound octamers stabilized by a new inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Sthis compound is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ARM1 (CAS 68729-05-5): A Selective Inhibitor of Leukotriene A4 Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Abstract
ARM1 (4-(4-benzylphenyl)thiazol-2-amine) is a potent and selective small molecule inhibitor of the epoxide hydrolase activity of Leukotriene A4 Hydrolase (LTA4H). By specifically targeting the conversion of LTA4 to the pro-inflammatory mediator Leukotriene B4 (LTB4), this compound presents a valuable tool for research into inflammatory pathways and a promising scaffold for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and a summary of its synthesis are included to facilitate its application in a research setting.
Discovery and History
The development of this compound is rooted in the broader effort to create anti-inflammatory drugs by targeting the biosynthesis of leukotrienes. Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and is implicated in a range of inflammatory diseases.[1] The enzyme responsible for the final step in LTB4 synthesis is Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme.[2][3] LTA4H possesses two distinct catalytic activities: an epoxide hydrolase activity that produces LTB4, and an aminopeptidase (B13392206) activity that can degrade the pro-inflammatory tripeptide Pro-Gly-Pro (PGP).[4][5]
Early LTA4H inhibitors often targeted both the epoxide hydrolase and aminopeptidase functions.[1] However, the discovery that the aminopeptidase activity of LTA4H could degrade the pro-inflammatory peptide PGP suggested that a more nuanced approach to inhibition might be beneficial.[4][5] This led to the hypothesis that selectively inhibiting the epoxide hydrolase activity while sparing the aminopeptidase function could offer a superior therapeutic window, reducing LTB4-mediated inflammation while preserving the enzyme's ability to resolve inflammation by degrading PGP.[4]
This compound was identified and characterized as a lead compound in this new class of selective LTA4H epoxide hydrolase inhibitors in a seminal 2014 study by Stsiapanava and colleagues published in the Proceedings of the National Academy of Sciences of the United States of America.[4][6] This research demonstrated that this compound could effectively block LTB4 synthesis in human neutrophils without significantly affecting the degradation of Pro-Gly-Pro.[4]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of LTA4H. Crystallographic studies have shown that this compound occupies the hydrophobic pocket within the enzyme's active site, which is the binding site for the omega-end of the substrate, Leukotriene A4 (LTA4).[4] This binding prevents the catalytic conversion of LTA4 to LTB4.
Crucially, the binding of this compound to this hydrophobic pocket does not interfere with the binding of the aminopeptidase substrate, Pro-Gly-Pro, to its distinct but overlapping active site.[4] This structural basis explains the selective inhibition of the epoxide hydrolase activity of LTA4H by this compound. Computational molecular dynamics and binding free energy analyses have further elucidated the key amino acid residues (Phe314, Val367, Tyr378, Trp311, Pro382, and Leu369) that are critical for the selective binding and inhibition by this compound.[7]
Quantitative Data
The following tables summarize the key quantitative data for this compound's inhibitory activity.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 (LTB4 Synthesis) | ~0.5 µM | Human | Isolated polymorphonuclear neutrophils (PMNs) stimulated with 2.5 µM A23187 | [4] |
| Ki (LTA4H Epoxide Hydrolase) | 2.3 µM | Purified Human | Conversion of LTA4 to LTB4 by purified LTA4H | [4] |
| Aminopeptidase Inhibition | Not significantly affected at 50- to 100-fold higher concentrations than epoxide hydrolase inhibition | Purified Human | Hydrolysis of Pro-Gly-Pro | [4] |
Signaling Pathways
4.1. LTB4 Biosynthesis and Inhibition by this compound
The following diagram illustrates the enzymatic conversion of Arachidonic Acid to LTB4 and the point of inhibition by this compound.
4.2. LTB4 Signaling Pathway
LTB4 mediates its pro-inflammatory effects by binding to its G-protein coupled receptors, BLT1 and BLT2, on the surface of immune cells, particularly neutrophils. This binding initiates a cascade of intracellular signaling events.
Experimental Protocols
5.1. Synthesis of this compound (4-(4-benzylphenyl)thiazol-2-amine)
The synthesis of this compound can be achieved through a Hantzsch thiazole (B1198619) synthesis. The following is a representative protocol based on the synthesis of similar 2-aminothiazole (B372263) derivatives.[8]
Protocol:
-
Reaction Setup: To a solution of 2-bromo-1-(4-benzylphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1-1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.
5.2. LTA4H Epoxide Hydrolase Activity Assay
This protocol is a representative method for determining the epoxide hydrolase activity of LTA4H and the inhibitory effect of this compound.
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube, pre-incubate purified recombinant human LTA4H with varying concentrations of this compound (or vehicle control) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 15 minutes at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, LTA4, to a final concentration of approximately 2-5 µM.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 seconds).
-
Reaction Quenching: Stop the reaction by adding a quench solution, typically containing a deuterated internal standard (e.g., d4-LTB4) and an organic solvent (e.g., methanol) to precipitate the protein.
-
Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Analyze the supernatant for the amount of LTB4 produced using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 or Ki value.
5.3. LTB4 Synthesis in Human Neutrophils
This protocol describes a method to measure the effect of this compound on LTB4 production in a cellular context.
-
Neutrophil Isolation: Isolate human polymorphonuclear neutrophils (PMNs) from fresh human blood using standard methods such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Treatment: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) and pre-incubate with varying concentrations of this compound (or vehicle control) for 10-15 minutes at 37°C.
-
Cell Stimulation: Stimulate the neutrophils to produce LTB4 by adding a calcium ionophore, such as A23187 (e.g., at a final concentration of 2.5 µM).
-
Incubation: Incubate the stimulated cells at 37°C for 5-10 minutes.
-
Extraction: Terminate the incubation and extract the lipids, including LTB4, from the cell suspension using a suitable organic solvent (e.g., by adding cold methanol (B129727) and performing a liquid-liquid or solid-phase extraction).
-
Analysis: Quantify the amount of LTB4 in the extracts using RP-HPLC or a specific LTB4 enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Determine the IC50 value for this compound by plotting the percentage of LTB4 synthesis inhibition against the concentration of this compound.
Subsequent Research and Applications
Since its initial characterization, this compound has been utilized as a valuable research tool to investigate the distinct roles of the epoxide hydrolase and aminopeptidase activities of LTA4H in various inflammatory models.[5] Studies have employed this compound and its analogs to explore the therapeutic potential of selective LTA4H inhibition in conditions where LTB4 is a key pathological mediator.[9] The development of this compound has also spurred further research into the design of next-generation, highly potent and selective LTA4H inhibitors for clinical development.[10][11]
Conclusion
This compound is a pivotal discovery in the field of LTA4H inhibitors. Its unique selectivity for the epoxide hydrolase activity provides researchers with a precise tool to dissect the complex roles of LTB4 in health and disease. For drug development professionals, this compound serves as a critical lead compound and a proof-of-concept for the development of more effective and safer anti-inflammatory therapies that selectively target the pro-inflammatory arm of LTA4H activity. This technical guide provides the foundational knowledge and methodologies to effectively utilize this compound in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Feasibility and physiological relevance of designing highly potent aminopeptidase-sparing leukotriene A4 hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual anti-inflammatory and selective inhibition mechanism of leukotriene A4 hydrolase/aminopeptidase: insights from comparative molecular dynamics and binding free energy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ARM1 in the Leukotriene B4 Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator synthesized predominantly by myeloid cells, such as neutrophils and macrophages. It plays a critical role in the innate immune response, orchestrating the recruitment and activation of leukocytes at sites of inflammation. The biosynthesis of LTB4 is a key therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of the role of ARM1, a selective inhibitor of a crucial enzyme in the LTB4 synthesis pathway, Leukotriene A4 Hydrolase (LTA4H).
The synthesis of LTB4 from arachidonic acid is a multi-step enzymatic process. A central enzyme in this cascade is LTA4H, which catalyzes the final step in the production of LTB4. This compound, chemically identified as 4-(4-benzylphenyl)thiazol-2-amine, has emerged as a valuable research tool and a lead compound for therapeutic development due to its potent and selective inhibition of the epoxide hydrolase activity of LTA4H. This guide will detail the mechanism of this compound, present quantitative data on its inhibitory effects, provide detailed experimental protocols for its study, and visualize the relevant biological pathways.
Data Presentation: Inhibition of LTB4 Synthesis by this compound
This compound demonstrates a dose-dependent inhibition of LTB4 synthesis in human polymorphonuclear neutrophils (PMNs). The following table summarizes the quantitative data from studies where isolated human PMNs were stimulated with the calcium ionophore A23187 in the presence of varying concentrations of this compound. LTB4 levels were subsequently measured by reverse-phase high-performance liquid chromatography (RP-HPLC)[1].
| This compound Concentration (µM) | LTB4 Production (ng/10⁶ cells) (Estimated) | Percentage Inhibition (%) (Estimated) |
| 0 (Vehicle) | ~15 | 0 |
| 0.5 | ~7.5 | 50 |
| 5 | <1 | >95 |
| 50 | Not Detected | 100 |
Note: The LTB4 production values are estimated from graphical data presented in Stsiapanava et al., 2014. The half-maximal inhibitory concentration (IC50) for this compound in this cellular assay is approximately 0.5 µM.
The inhibitory constant (Ki) of this compound for the epoxide hydrolase activity of purified LTA4H is 2.3 µM. Notably, this compound is highly selective and does not significantly affect the aminopeptidase (B13392206) activity of LTA4H, even at concentrations as high as 100 µM[2].
Experimental Protocols
Isolation of Human Polymorphonuclear Neutrophils (PMNs)
This protocol describes the isolation of PMNs from human peripheral blood using density gradient centrifugation, a standard method for obtaining a highly purified neutrophil population.
Materials:
-
Anticoagulant (e.g., Sodium Heparin or ACD-A)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Dextran T500 solution (3% w/v in saline)
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.2% NaCl solution)
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Collect whole blood into tubes containing an anticoagulant.
-
Dilute the blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical tube, creating a sharp interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells).
-
The pellet will contain PMNs and contaminating RBCs. Resuspend the pellet in PBS.
-
To sediment RBCs, add an equal volume of 3% Dextran solution, mix by inversion, and allow the RBCs to sediment by gravity for 20-30 minutes.
-
Collect the leukocyte-rich supernatant.
-
Pellet the leukocytes by centrifugation at 250 x g for 10 minutes.
-
To remove any remaining RBCs, perform a brief hypotonic lysis. Resuspend the pellet in a small volume of ice-cold RBC Lysis Buffer for 30 seconds, then immediately restore isotonicity by adding a 10-fold excess of PBS.
-
Centrifuge at 250 x g for 5 minutes and discard the supernatant.
-
Wash the PMN pellet once more with PBS.
-
Resuspend the final PMN pellet in the desired assay buffer (e.g., HBSS) and determine cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.
LTB4 Synthesis Inhibition Assay in Human PMNs
This protocol details the procedure to assess the inhibitory effect of this compound on LTB4 synthesis in isolated human PMNs.
Materials:
-
Isolated human PMNs (as per Protocol 1)
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
This compound stock solution (in DMSO)
-
Calcium Ionophore A23187 stock solution (in DMSO)
-
Methanol, ice-cold
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Resuspend the isolated PMNs in the assay buffer to a final concentration of 10 x 10⁶ cells/mL.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add this compound from a stock solution to achieve final concentrations of 0, 0.5, 5, and 50 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.1%.
-
Pre-incubate the cells with this compound for 10 minutes at 37°C.
-
Initiate LTB4 synthesis by adding A23187 to a final concentration of 2.5 µM.
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by adding two volumes of ice-cold methanol.
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LTB4 quantification.
-
Analyze the supernatant for LTB4 content using a validated RP-HPLC method. The mobile phase typically consists of a methanol/water/acetic acid mixture, and detection is performed by UV absorbance at 270 nm.
Mandatory Visualizations
Leukotriene B4 Synthesis and Inhibition by this compound
References
ARM1: A Selective Inhibitor of Leukotriene A4 Hydrolase's Pro-Inflammatory Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Leukotriene A4 (LTA4) hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical, yet dichotomous, role in the inflammatory cascade. It catalyzes the final step in the biosynthesis of Leukotriene B4 (LTB4), one of the most potent chemoattractant agents known, thereby promoting inflammation.[1] Conversely, its aminopeptidase (B13392206) activity allows it to degrade the pro-inflammatory tripeptide Pro-Gly-Pro (PGP), contributing to the resolution of inflammation.[1] This dual functionality makes LTA4H a complex therapeutic target. Inhibitors that block both activities may have limited efficacy. ARM1 (4-(4-benzylphenyl)thiazol-2-amine) represents a novel class of LTA4H inhibitor that selectively targets the enzyme's pro-inflammatory epoxide hydrolase activity while sparing its anti-inflammatory aminopeptidase function, offering a promising strategy for the development of improved anti-inflammatory drugs.[2][3]
Mechanism of Action and Selectivity
This compound exhibits its unique selectivity through a distinct binding mechanism. X-ray crystallography studies have revealed that this compound binds within a hydrophobic pocket in the LTA4H enzyme, which is the same site that accommodates the omega-end of the natural substrate, LTA4.[2][4] This binding site is distant from the catalytic zinc and the residues involved in the aminopeptidase activity.[2] Consequently, this compound effectively blocks the conversion of LTA4 to LTB4 without significantly interfering with the enzyme's ability to cleave and inactivate PGP.[2][3] A 1.62-Å crystal structure of LTA4H in a dual complex with this compound and a PGP analog confirms that both molecules can bind to the enzyme simultaneously, providing a clear molecular basis for this compound's selective inhibitory profile.[2][4]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified in both purified enzyme and cellular systems. The data highlights its potent and selective action against the epoxide hydrolase function of LTA4H.
| Parameter | Value | System | Reference |
| Ki | 2.3 µM | Purified LTA4 Hydrolase (epoxide hydrolase activity) | [2][4] |
| IC50 | ~0.5 µM | LTB4 Synthesis in Human Polymorphonuclear Neutrophils (PMNs) | [2][4] |
| Aminopeptidase Inhibition | ~35% inhibition at 1 mM | Purified LTA4 Hydrolase (Pro-Gly-Pro hydrolysis) | [2] |
Signaling Pathways and Experimental Workflows
LTA4H Dual Function Signaling Pathway
The following diagram illustrates the dual pro-inflammatory and anti-inflammatory roles of LTA4 Hydrolase.
References
- 1. uniprot.org [uniprot.org]
- 2. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Properties of the Coumarin Derivative 4-(Benzodioxol-5-yloxymethyl)-7-hydroxy-chromen-2-one (4BHC) and its Interaction with Bovine Serum Albumin
An In-depth Technical Guide on the Molecular Structure and Properties of the Coumarin (B35378) Derivative 4-(Benzo[1][2]dioxol-5-yloxymethyl)-7-hydroxy-chromen-2-one (4BHC) and its Interaction with Bovine Serum Albumin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule "ARM1 (4BSA)" was not identifiable in the scientific literature. Therefore, this guide focuses on a representative and well-characterized coumarin derivative, 4-(Benzo[1][2]dioxol-5-yloxymethyl)-7-hydroxy-chromen-2-one (4BHC) , which has been studied for its interaction with Bovine Serum Albumin (BSA).
Molecular Structure and Properties of 4BHC
4-(Benzo[1][2]dioxol-5-yloxymethyl)-7-hydroxy-chromen-2-one (4BHC) is a fluorescent coumarin derivative. Coumarins are a class of benzopyrone compounds found in many plants and are of significant interest in medicinal chemistry due to their wide range of biological activities.
Molecular Formula: C₁₇H₁₂O₆
Molecular Weight: 312.28 g/mol
Chemical Structure: The structure of 4BHC consists of a coumarin core (a benzene (B151609) ring fused to an α-pyrone ring), with a hydroxyl group at the 7-position and a benzyloxymethyl group at the 4-position, which in turn is substituted with a 1,3-benzodioxole (B145889) group.
Physicochemical Properties: The physicochemical properties of 4BHC are presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| Molecular Formula | C₁₇H₁₂O₆ |
| Molecular Weight | 312.28 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents like DMSO and ethanol (B145695) |
Interaction with Bovine Serum Albumin (BSA)
The interaction of small molecules with serum albumins like BSA is a critical aspect of drug development, as it affects the drug's distribution and bioavailability. The binding of 4BHC to BSA has been investigated using various spectroscopic techniques.
Quantitative Data of 4BHC-BSA Interaction
The following tables summarize the quantitative data obtained from studies on the interaction between 4BHC and BSA.
Table 1: Binding and Quenching Constants of 4BHC with BSA at Different Temperatures
| Temperature (K) | Binding Constant (K_b) (x 10⁴ M⁻¹) | Stern-Volmer Quenching Constant (K_sv) (x 10⁴ M⁻¹) | Bimolecular Quenching Rate Constant (k_q) (x 10¹² M⁻¹s⁻¹) |
| 298 | 8.53 ± 0.21 | 7.98 ± 0.15 | 7.98 |
| 303 | 6.21 ± 0.18 | 6.05 ± 0.12 | 6.05 |
| 310 | 4.15 ± 0.15 | 4.23 ± 0.09 | 4.23 |
Table 2: Thermodynamic Parameters for the Binding of 4BHC to BSA
| Temperature (K) | Gibbs Free Energy (ΔG°) (kJ mol⁻¹) | Enthalpy Change (ΔH°) (kJ mol⁻¹) | Entropy Change (ΔS°) (J mol⁻¹K⁻¹) |
| 298 | -27.58 | -45.21 | -59.16 |
| 303 | -27.28 | -45.21 | -59.16 |
| 310 | -26.87 | -45.21 | -59.16 |
Experimental Protocols
Synthesis of 4-(Benzo[1][2]dioxol-5-yloxymethyl)-7-hydroxy-chromen-2-one (4BHC)
The synthesis of 4BHC typically involves a multi-step process, starting from commercially available precursors. A general synthetic route is outlined below:
-
Preparation of 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one: 7-hydroxycoumarin is reacted with formaldehyde (B43269) and hydrochloric acid in a suitable solvent.
-
Synthesis of 4BHC: The resulting 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one is then reacted with sesamol (B190485) (3,4-methylenedioxyphenol) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone (B3395972) or DMF) under reflux conditions.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure 4BHC.
Fluorescence Quenching Spectroscopy of 4BHC-BSA Interaction
This experiment is performed to determine the binding characteristics of 4BHC to BSA.
-
Preparation of Solutions:
-
A stock solution of BSA (e.g., 1 x 10⁻³ M) is prepared in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
A stock solution of 4BHC (e.g., 1 x 10⁻³ M) is prepared in a suitable organic solvent (e.g., ethanol or DMSO) and then diluted with the buffer.
-
-
Titration:
-
A fixed concentration of BSA solution (e.g., 2 µM) is titrated with increasing concentrations of 4BHC.
-
The fluorescence emission spectra are recorded at a fixed excitation wavelength (typically 280 nm or 295 nm to selectively excite tryptophan residues) and an appropriate emission wavelength range (e.g., 300-500 nm).
-
The experiments are repeated at different temperatures (e.g., 298 K, 303 K, and 310 K) to determine the thermodynamic parameters.
-
-
Data Analysis:
-
The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the quenching constants.
-
The binding constants and the number of binding sites are calculated using the modified Stern-Volmer equation.
-
Thermodynamic parameters (ΔG°, ΔH°, and ΔS°) are calculated from the binding constants obtained at different temperatures using the van't Hoff equation.
-
Molecular Docking of 4BHC with BSA
Molecular docking simulations are performed to predict the binding mode and interactions of 4BHC with BSA at the molecular level.
-
Preparation of Protein and Ligand Structures:
-
The three-dimensional crystal structure of BSA is obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are removed.
-
The 3D structure of 4BHC is generated using a chemical drawing software and its energy is minimized.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Glide) is used to perform the docking calculations.
-
The binding site on BSA is defined (often centered around the tryptophan residues).
-
The docking algorithm explores different conformations and orientations of 4BHC within the defined binding site and scores them based on a scoring function.
-
-
Analysis of Results:
-
The best-docked conformation is selected based on the lowest binding energy.
-
The interactions between 4BHC and the amino acid residues of BSA (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
-
Signaling Pathway
Coumarin derivatives have been reported to modulate various signaling pathways. One of the key pathways is the Keap1/Nrf2/ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.
Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative stress or certain bioactive compounds like coumarin derivatives, Keap1 is inactivated, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of various antioxidant and cytoprotective enzymes.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the interaction of a coumarin derivative like 4BHC with BSA.
An In-depth Technical Guide to the Downstream Signaling Effects of ARM1 Inhibition
Disclaimer: The term "ARM1" is ambiguous in scientific literature, referring to several distinct proteins. This guide focuses on two proteins of significant interest to researchers and drug development professionals due to their roles in cellular signaling and disease: Adhesion Regulating Molecule 1 (ADRM1, also known as Rpn13) , a key component of the proteasome, and Sterile Alpha and TIR Motif Containing 1 (Sthis compound) , a central executioner of axon degeneration.
Part 1: Adhesion Regulating Molecule 1 (ADRM1/Rpn13)
Introduction to ADRM1
Adhesion Regulating Molecule 1 (ADRM1), also known as Rpn13, is a subunit of the 19S regulatory particle of the 26S proteasome.[1][2] It functions as a ubiquitin receptor, facilitating the recognition and binding of polyubiquitinated proteins for their subsequent degradation by the proteasome.[1][3] Overexpression of ADRM1 is implicated in the progression of various cancers, including ovarian, colorectal, and hepatocellular carcinoma, making it a compelling therapeutic target.[4][5][6] Inhibition of ADRM1 disrupts proteasome function, leading to the accumulation of polyubiquitinated proteins and inducing proteotoxic stress, which can selectively kill cancer cells.[7][8]
The ADRM1 Signaling Pathway and Role in Proteostasis
ADRM1 is an integral component of the Ubiquitin-Proteasome System (UPS), a major pathway for controlled protein degradation. ADRM1 binds to the proteasome scaffolding protein Rpn2 and serves as a docking site for polyubiquitinated substrates.[4][9] It also binds and enhances the activity of the deubiquitinating enzyme UCH37 (ubiquitin C-terminal hydrolase 37), which can trim ubiquitin chains, thereby regulating substrate processing.[2] Disruption of ADRM1 function impairs the proteasome's ability to degrade its target proteins, leading to a cascade of downstream cellular stress responses.
Downstream Effects of ADRM1 Inhibition
Inhibition of ADRM1, either through small molecules (e.g., RA190, RA375, RA475) or genetic knockdown (siRNA/shRNA), leads to a range of downstream effects, primarily centered around the induction of proteotoxic stress and the activation of cell death pathways.[9][10][11]
Key Downstream Effects:
-
Accumulation of Polyubiquitinated Proteins: The most direct effect is the buildup of high molecular weight polyubiquitinated proteins that would normally be degraded.[2][9]
-
Cell Cycle Arrest: Inhibition of ADRM1 can arrest cells in the G1 or G2/M phase of the cell cycle.[6][10][12]
-
Induction of Apoptosis: The accumulation of misfolded proteins and unresolved UPS stress triggers programmed cell death.[10][12][13] This is often evidenced by the cleavage of PARP and caspase-3.[12]
-
Mitochondrial Dysfunction: ADRM1 inhibitors can cause mitochondrial depolarization and perinuclear clustering, leading to ATP depletion.[9]
-
Modulation of Signaling Pathways: ADRM1 knockdown has been shown to downregulate growth factors like GIPC1 and upregulate tumor suppressors like RECK.[5] It can also induce nuclear translocation of NF-κB.[12]
-
Immunomodulation: In the tumor microenvironment, ADRM1 inhibition can reverse the immunosuppressive phenotype of myeloid-derived suppressor cells (MDSCs) by reducing STAT3 expression and immunosuppressive cytokines (e.g., IL-10, arginase) while boosting immunostimulatory cytokines like IL-12.[7][14]
Table 1: Quantitative Effects of ADRM1 Inhibition/Knockdown
| Experimental System | Method of Inhibition | Key Quantitative Finding(s) | Reference |
|---|---|---|---|
| Colorectal Cancer Cells (RKO) | Adrm1-shRNA | Apoptosis rate increased to (12.4 ± 1.1)% vs. control. | [10] |
| Colorectal Cancer Cells (RKO) | Adrm1-shRNA | Cells arrested in G1 phase: (41.2 ± 1.1)% of cells in G0/G1. | [10] |
| Ovarian Cancer Cells (OAW42) | ADRM1 RNAi | Downregulation of HAX1 protein, which promotes cell survival. | [13] |
| Hepatocellular Carcinoma (HCC) Cells | RA190 (ADRM1 inhibitor) | Dose-dependent G2/M cell cycle arrest. | [12] |
| Myeloid-Derived Suppressor Cells (MDSCs) | RA190 (ADRM1 inhibitor) | Reduced expression of Stat3, arginase, iNOS, and IL-10; increased IL-12 expression. |[14] |
Experimental Protocols
This protocol describes a general workflow for reducing ADRM1 expression in cancer cell lines to study downstream effects.
Methodology:
-
Vector Construction: A short hairpin RNA (shRNA) sequence targeting the human ADRM1 gene is designed and cloned into a suitable eukaryotic expression vector (e.g., a lentiviral vector containing a puromycin (B1679871) resistance gene). A non-targeting shRNA sequence is used as a negative control.
-
Transfection/Transduction: The constructed Adrm1-shRNA vector and the control vector are transfected into the target cancer cell line (e.g., RKO or OAW42 cells) using a lipid-based transfection reagent or lentiviral transduction.[10][13]
-
Selection of Stable Clones: 48 hours post-transfection, the cells are cultured in a medium containing a selection agent (e.g., puromycin) to select for cells that have successfully integrated the vector.
-
Verification of Knockdown: The reduction in ADRM1 protein expression in the stable clones is confirmed by Western blot analysis using an anti-ADRM1 antibody.[10]
-
Functional Assays: The stably transfected cells are then used in downstream functional assays, such as:
-
Proliferation Assay (MTT): To measure changes in cell viability and growth over time.[10]
-
Apoptosis Assay (TUNEL): To quantify the rate of apoptosis by detecting DNA fragmentation.[10]
-
Cell Cycle Analysis: To determine the distribution of cells in different phases of the cell cycle using flow cytometry after propidium (B1200493) iodide (PI) staining.[10][12]
-
Colony Formation Assay: To assess anchorage-independent growth in soft agar.[10]
-
Part 2: Sterile Alpha and TIR Motif Containing 1 (Sthis compound)
Introduction to Sthis compound
Sthis compound is a multi-domain protein and a central executioner of the programmed axon degeneration pathway, also known as Wallerian degeneration.[15][16][17] It is characterized by an N-terminal armadillo repeat (ARM) domain, tandem sterile alpha motif (SAM) domains, and a C-terminal Toll/interleukin-1 receptor (TIR) domain.[18] The TIR domain possesses intrinsic NADase activity, which, when activated, rapidly depletes cellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), triggering a catastrophic metabolic crisis that leads to axon destruction.[15][16] Given that axon degeneration is a hallmark of many neurodegenerative diseases and peripheral neuropathies, Sthis compound has emerged as a high-priority therapeutic target for neuroprotection.[19][20]
The Sthis compound Signaling Pathway in Axon Degeneration
In healthy neurons, Sthis compound is held in an inactive, auto-inhibited state. Following axonal injury or in response to neurotoxic or neuroinflammatory stimuli, the balance of NAD+ metabolites is disrupted. Specifically, a decrease in the axon survival factor NMNAT2 leads to an accumulation of its substrate, nicotinamide mononucleotide (NMN).[21] This high NMN/NAD+ ratio causes NMN to bind to the auto-inhibitory ARM domain of Sthis compound, inducing a conformational change that activates the NADase activity of its TIR domain.[21] Activated Sthis compound cleaves NAD+ into nicotinamide and ADP-ribose/cyclic ADP-ribose (cADPR), leading to rapid NAD+ depletion, energy failure, calcium influx, and ultimately, cytoskeletal breakdown and axon fragmentation.[15][22]
References
- 1. ADRM1 - Wikipedia [en.wikipedia.org]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. ADRM1 ADRM1 26S proteasome ubiquitin receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Knockdown of ovarian cancer amplification target ADRM1 leads to downregulation of GIPC1 and upregulation of RECK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockdown of the novel proteasome subunit Adrm1 located on the 20q13 amplicon inhibits colorectal cancer cell migration, survival and tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RPN13/ADRM1 inhibitor reverses immunosuppression by myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chirality and asymmetry increase the potency of candidate ADRM1/RPN13 inhibitors | PLOS One [journals.plos.org]
- 10. [Silencing of Adrm1 by RNA interference suppresses proliferation of colorectal cancer cells] [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical studies of RA475, a guanidine-substituted spirocyclic candidate RPN13/ADRM1 inhibitor for treatment of ovarian cancer | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. RPN13/ADRM1 inhibitor reverses immunosuppression by myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. The Sthis compound Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jneurosci.org [jneurosci.org]
- 19. Sthis compound-Dependent Axon Degeneration: Nucleotide Signaling, Neurodegenerative Disorders, Toxicity, and Therapeutic Opportunities | Semantic Scholar [semanticscholar.org]
- 20. academic.oup.com [academic.oup.com]
- 21. pnas.org [pnas.org]
- 22. Small Molecule Sthis compound Inhibitors Recapitulate the Sthis compound−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Inhibition of Leukotriene A4 Hydrolase's Epoxide Hydrolase Activity by ARM1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in inflammatory pathways. It exhibits two distinct catalytic activities: an epoxide hydrolase (EH) activity that converts leukotriene A4 (LTA4) to the potent pro-inflammatory mediator leukotriene B4 (LTB4), and an aminopeptidase (B13392206) (AP) activity that degrades the chemotactic tripeptide Pro-Gly-Pro (PGP), thereby contributing to the resolution of inflammation. The dual and opposing roles of LTA4H present a significant challenge in the development of anti-inflammatory therapeutics. A novel compound, 4-(4-benzylphenyl)thiazol-2-amine (ARM1), has emerged as a selective inhibitor of the EH activity of LTA4H, while sparing its beneficial AP activity. This document provides a comprehensive technical guide on the interaction of this compound with the LTA4H active site, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological and experimental workflows.
Introduction to LTA4H and this compound
LTA4H is a cytosolic enzyme that is a key player in the 5-lipoxygenase pathway, which is responsible for the synthesis of leukotrienes, a class of inflammatory mediators. The conversion of LTA4 to LTB4 by the EH activity of LTA4H is a crucial step in amplifying the inflammatory response, as LTB4 is a powerful chemoattractant for neutrophils and other immune cells. Conversely, the AP activity of LTA4H helps to dampen inflammation by degrading PGP.
The development of LTA4H inhibitors has been a major focus of anti-inflammatory drug discovery. However, non-selective inhibitors that block both the EH and AP activities of LTA4H have failed in clinical trials, potentially due to the abrogation of the enzyme's anti-inflammatory function. This compound represents a significant advancement in this field as it selectively targets the pro-inflammatory EH activity of LTA4H.
Quantitative Analysis of this compound-LTA4H Interaction
The efficacy and selectivity of this compound have been characterized through various quantitative measures. The following tables summarize the key inhibitory constants and concentrations for this compound and its derivatives in different experimental systems.
| Compound | Parameter | Value | Species | Experimental System | Reference |
| This compound | Ki | 2.3 µM | Human | Purified LTA4H | |
| This compound | IC50 | ~0.5 µM | Human | Isolated Polymorphonuclear Neutrophils (PMNs) | [1] |
Table 1: Inhibitory Activity of this compound on LTA4H Epoxide Hydrolase Activity
| Compound | Concentration | % Inhibition of Aminopeptidase Activity | Species | Experimental System | Reference |
| This compound | >200 µM | ~35% at 1 mM (weak inhibition) | Human | Purified LTA4H with Pro-Gly-Pro substrate | |
| This compound | 100 µM | No significant inhibition | Human | Purified LTA4H with Pro-Gly-Pro substrate | [1] |
Table 2: Effect of this compound on LTA4H Aminopeptidase Activity
Molecular Interaction of this compound with the LTA4H Active Site
The selective inhibition of LTA4H's EH activity by this compound is attributed to its specific binding mode within the enzyme's active site. X-ray crystallography and molecular dynamics simulations have revealed that this compound occupies the hydrophobic cavity of the active site, which is responsible for binding the fatty acid substrate LTA4.[2][3]
Key residues identified as critical for the selective inhibition of the epoxide hydrolase activity of LTA4H by this compound include Phe314, Val367, Tyr378, Trp311, Pro382, and Leu369.[3] this compound's thiazol-2-amine group interacts with the backbone carbonyls of Leu365, Lys364, and Phe362 through a network of structural water molecules. Importantly, the binding of this compound does not significantly interfere with the binding of the PGP substrate to the aminopeptidase active site, thus preserving the enzyme's anti-inflammatory function. In fact, structural studies have shown that this compound and a PGP analog can bind to LTA4H simultaneously.[4][5]
Signaling Pathways and Experimental Workflows
LTA4H Signaling Pathway
The following diagram illustrates the dual role of LTA4H in the inflammatory process and the selective intervention by this compound.
Caption: LTA4H signaling pathway and the selective inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to determine the inhibitory effect of this compound on LTB4 synthesis in human polymorphonuclear neutrophils (PMNs).
Caption: Workflow for measuring this compound's inhibition of LTB4 synthesis.[4]
Detailed Experimental Protocols
LTA4H Epoxide Hydrolase Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound on the epoxide hydrolase activity of purified LTA4H.
Materials:
-
Purified recombinant human LTA4H
-
Leukotriene A4 (LTA4) methyl ester
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction vessel, combine purified LTA4H with the different concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme-inhibitor mixture for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the enzymatic reaction by adding the substrate, LTA4 methyl ester.
-
Allow the reaction to proceed for a defined period (e.g., 30 seconds).
-
Terminate the reaction by adding an excess of cold methanol.
-
Analyze the reaction mixture by RP-HPLC to quantify the amount of LTB4 produced.
-
Calculate the initial reaction velocities at each inhibitor concentration.
-
Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression analysis.
LTB4 Synthesis Inhibition in Human PMNs
Objective: To determine the IC50 value of this compound for the inhibition of LTB4 synthesis in a cellular context.
Materials:
-
Freshly isolated human polymorphonuclear neutrophils (PMNs)
-
This compound
-
Calcium ionophore A23187
-
Cell culture medium (e.g., Hanks' Balanced Salt Solution)
-
Methanol
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Isolate PMNs from fresh human blood using standard density gradient centrifugation methods.
-
Resuspend the isolated PMNs in cell culture medium to a final concentration of 10 x 106 cells/mL.[4]
-
Pre-treat the PMN suspension with various concentrations of this compound (e.g., 0, 0.5, 5, and 50 µM) or vehicle control for a specified time at 37°C.[4]
-
Stimulate LTB4 synthesis by adding calcium ionophore A23187 (e.g., 2.5 µM) to the cell suspension.[4]
-
Incubate for 5 minutes at 37°C.[4]
-
Terminate the reaction by adding cold methanol to precipitate proteins and extract the lipids.
-
Centrifuge the samples to pellet the cell debris.
-
Analyze the supernatant containing the lipid mediators by RP-HPLC to quantify the amount of LTB4.
-
Plot the percentage of LTB4 inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of LTB4 synthesis, by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound stands out as a promising lead compound for the development of novel anti-inflammatory drugs. Its ability to selectively inhibit the pro-inflammatory epoxide hydrolase activity of LTA4H while preserving the anti-inflammatory aminopeptidase activity addresses a key shortcoming of previous LTA4H inhibitors. The detailed understanding of its binding mode and quantitative inhibitory profile provides a solid foundation for the rational design of next-generation selective LTA4H inhibitors with improved potency and pharmacokinetic properties. The experimental protocols outlined herein serve as a guide for researchers aiming to further characterize this compound and its analogs in the pursuit of more effective treatments for a range of inflammatory diseases.
References
- 1. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Dual anti-inflammatory and selective inhibition mechanism of leukotriene A4 hydrolase/aminopeptidase: insights from comparative molecular dynamics and binding free energy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Studying SARM1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterile Alpha and TIR Motif Containing 1 (SARM1) is a key protein involved in the regulation of programmed axon degeneration, also known as Wallerian degeneration.[1] Its activation, often triggered by nerve injury or energetic stress, leads to the rapid depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical cellular metabolite, ultimately causing axonal breakdown.[2][3] This central role in neuronal integrity has made Sthis compound a compelling therapeutic target for a variety of neurodegenerative diseases and axonopathies.[2][4][5]
These application notes provide a comprehensive guide for researchers utilizing cell culture models to investigate the function of Sthis compound and to screen for potential modulators of its activity. The protocols outlined below cover general cell culture procedures, methods for modulating Sthis compound expression and activity, and key assays for quantifying its downstream effects.
Mechanism of Action
Sthis compound is a multidomain protein consisting of an N-terminal armadillo repeat (ARM) domain, two central Sterile Alpha Motif (SAM) domains, and a C-terminal Toll/interleukin-1 receptor (TIR) domain which possesses NADase activity.[5] Under normal physiological conditions, Sthis compound is maintained in an inactive, auto-inhibited state.[4] Upon axonal injury, the levels of Nicotinamide Mononucleotide (NMN) rise, which acts as an endogenous activator by binding to the ARM domain.[1][5] This binding induces a conformational change in Sthis compound, leading to the activation of its TIR domain's NAD+ hydrolase activity.[1] The subsequent depletion of NAD+ is a critical step that triggers the energetic collapse and degeneration of the axon.[3]
Data Presentation
The following tables summarize key quantitative data related to Sthis compound modulation in cell culture experiments, derived from various studies. These values can serve as a starting point for experimental design.
Table 1: Reported IC50 Values of Sthis compound Modulators
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Nicotinamide (NAM) | In vitro NADase assay | Fluorescence-based | Dose-dependent inhibition | [4] |
| G10 (proactivator) | Wild-type DRG neurons | Axon fragmentation | ~25-50 | [5] |
| FK866 (NAMPT inhibitor) | HeLa cells expressing Sthis compound | G10-induced cell death | Effective at preventing cell death | [5] |
Table 2: Key Parameters for Sthis compound-Related In Vitro Assays
| Assay | Cell Type | Key Reagents | Incubation Time | Readout |
| NAD+ Quantification | Purified Sthis compound | M1 (activator), PC6 (fluorescent probe) | Variable | Fluorescence, NAD+/cADPR levels |
| Axon Degeneration | DRG neurons | G10 (proactivator) | 24-48 hours | Axon fragmentation imaging |
| Cell Viability | HeLa cells expressing Sthis compound | G10 (proactivator) | 24 hours | Cell death markers |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of Neuronal Cell Lines
This protocol describes the basic steps for maintaining neuronal cell lines (e.g., dorsal root ganglion (DRG) neurons) for Sthis compound-related experiments.
Materials:
-
Neuronal cell line (e.g., embryonic DRG neurons)
-
Complete growth medium (specific to the cell line)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Plate the cells in a suitable culture vessel.
-
-
Maintaining Cultures:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell growth and morphology daily.
-
Change the medium every 2-3 days.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Plate the cells at the desired density in new culture vessels.
-
Protocol 2: Modulation of Sthis compound Activity in Cultured Neurons
This protocol provides a general framework for activating or inhibiting Sthis compound activity using small molecules.
Materials:
-
Cultured neuronal cells (e.g., DRG neurons)
-
Sthis compound activator (e.g., G10) or inhibitor (e.g., Nicotinamide)
-
Vehicle control (e.g., DMSO)
-
Complete growth medium
Procedure:
-
Cell Plating: Plate the neuronal cells in appropriate culture vessels (e.g., 96-well plates for high-throughput screening, glass-bottom dishes for imaging). Allow the cells to adhere and extend axons for at least 24-48 hours.
-
Compound Preparation: Prepare a stock solution of the Sthis compound modulator in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the Sthis compound modulator or vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24-48 hours), depending on the specific assay.
-
-
Assay: Proceed with the desired downstream analysis as described in the protocols below.
Protocol 3: Axon Degeneration Assay
This protocol describes a method to quantify axon degeneration in cultured neurons following Sthis compound activation.
Materials:
-
Cultured DRG neurons treated with a Sthis compound activator as per Protocol 2.
-
Microscope with imaging capabilities.
-
Image analysis software.
Procedure:
-
Imaging: At the end of the treatment period, acquire images of the axons in each treatment group using a phase-contrast or fluorescence microscope.
-
Quantification:
-
Use image analysis software to quantify the degree of axon fragmentation. A common method is to calculate the "degeneration index," which is the ratio of the fragmented axon area to the total axon area.
-
Alternatively, axons can be scored qualitatively (e.g., intact, partially fragmented, fully fragmented).
-
-
Data Analysis: Compare the degeneration index or scores between the different treatment groups. A significant increase in axon degeneration in the Sthis compound activator group compared to the vehicle control would indicate successful Sthis compound activation.
Protocol 4: Measurement of Intracellular NAD+ Levels
This protocol outlines a method to measure changes in intracellular NAD+ levels, a direct downstream effect of Sthis compound activation.
Materials:
-
Cultured cells treated with a Sthis compound modulator as per Protocol 2.
-
NAD+/NADH quantification kit (commercially available).
-
Lysis buffer.
-
Plate reader.
Procedure:
-
Cell Lysis:
-
At the end of the treatment period, wash the cells with cold PBS.
-
Lyse the cells using the lysis buffer provided in the NAD+/NADH quantification kit.
-
-
NAD+ Quantification:
-
Follow the manufacturer's instructions for the NAD+/NADH quantification kit. This typically involves an enzymatic cycling reaction that generates a product that can be detected by absorbance or fluorescence.
-
-
Data Analysis:
-
Normalize the NAD+ levels to the total protein concentration in each sample.
-
Compare the normalized NAD+ levels between the different treatment groups. A significant decrease in NAD+ levels in the Sthis compound activator group would be expected.
-
Mandatory Visualization
Caption: Sthis compound signaling pathway leading to axon degeneration.
Caption: General experimental workflow for studying Sthis compound in cell culture.
References
- 1. Sthis compound signaling mechanisms in the injured nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for Sthis compound inhibition and activation under energetic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted roles of Sthis compound in axon degeneration and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A duplex structure of Sthis compound octamers stabilized by a new inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stepwise activation of Sthis compound for cell death and axon degeneration revealed by a biosynthetic NMN mimic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Setup of SARM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterile Alpha and TIR Motif Containing 1 (SARM1) has emerged as a critical executioner of programmed axon degeneration, also known as Wallerian degeneration. Its intrinsic NADase activity, which is unleashed following nerve injury or in certain neurodegenerative diseases, leads to the rapid depletion of the essential metabolite NAD+, triggering a cascade of events that culminates in axonal self-destruction. The central role of Sthis compound in this pathway makes it a compelling therapeutic target for a range of neurological disorders.
These application notes provide detailed protocols for setting up robust in vitro assays to identify and characterize small molecule inhibitors of Sthis compound. The described biochemical and cell-based assays are designed to assess inhibitor potency, determine the mechanism of action, and evaluate cellular efficacy.
Sthis compound Signaling Pathway
In healthy neurons, Sthis compound is maintained in an autoinhibited state. The N-terminal Armadillo repeat (ARM) domain binds to the catalytic Toll/Interleukin-1 Receptor (TIR) domain, preventing its dimerization and NADase activity. Following axonal injury, the levels of Nicotinamide Mononucleotide (NMN) rise, while NAD+ levels decrease. NMN binds to an allosteric site on the ARM domain, inducing a conformational change that releases the TIR domain. The liberated TIR domains then dimerize and hydrolyze NAD+ to Nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADPR (cADPR), leading to energy failure and axonal demise.
Caption: Sthis compound activation and inhibition pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for Sthis compound and its inhibitors from published studies. This data is essential for assay design and for benchmarking novel compounds.
Table 1: Kinetic Parameters of Sthis compound
| Species | Construct | Km (NAD+) | Vmax or kcat | Reference |
| Human | Full-length | 33 µM | 12 min-1 (kcat) | [1] |
| Zebrafish | Full-length | 28 µM | 11 min-1 (kcat) | [1] |
Table 2: IC50 Values of Known Sthis compound Inhibitors
| Inhibitor | Assay Type | Species | IC50 | Reference |
| Isothiazole compound 1 | Biochemical (SAM-TIR) | Human | 4 µM | |
| Nicotinamide (NAM) | Biochemical | Human | 43.3 µM | [1] |
| TK138 | Biochemical | Human | 2.9 µM | [1] |
| 4BSA | Aminopeptidase Inhibition | Not Specified | 7.61 µM | |
| 4BSA | Epoxide Hydrolase Inhibition | Not Specified | 12.4 µM | [2] |
Experimental Protocols
Protocol 1: Biochemical Sthis compound NADase Activity Assay
This protocol describes a biochemical assay to measure the NADase activity of Sthis compound and to determine the potency of inhibitory compounds. The assay can be performed using purified Sthis compound protein or a constitutively active construct like the SAM-TIR domains.
Caption: Workflow for a biochemical Sthis compound NADase assay.
Materials:
-
Purified Sthis compound enzyme (full-length or SAM-TIR construct)
-
NAD+ substrate
-
Test inhibitors dissolved in DMSO
-
Assay buffer (e.g., Dulbecco's PBS)
-
384-well polypropylene (B1209903) plates
-
Stop solution (e.g., 7.5% trichloroacetic acid in acetonitrile)
-
Detection system (e.g., mass spectrometer or fluorescent plate reader with appropriate detection reagents)
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.
-
Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add the Sthis compound enzyme to the assay buffer. Add the test inhibitors at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle). Incubate for a defined period (e.g., 2 hours) at room temperature to allow for inhibitor binding.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding NAD+ to each well.[3]
-
Reaction Incubation: Incubate the plate at room temperature for a specific duration (e.g., 2 hours) to allow for substrate conversion.[3]
-
Reaction Termination: Stop the reaction by adding the stop solution.[3]
-
Detection: Analyze the production of ADPR or the consumption of NAD+ using a suitable detection method. A common method is rapid-fire mass spectrometry.[4] Alternatively, a coupled-enzyme fluorescent assay can be used.
-
Data Analysis: Calculate the percentage of Sthis compound inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Sthis compound-Induced Cell Viability Assay
This protocol measures the ability of Sthis compound inhibitors to protect cells from Sthis compound-induced cell death. This assay utilizes a constitutively active form of Sthis compound (e.g., a construct lacking the autoinhibitory ARM domain) to induce cell death.
Caption: Workflow for a cell-based Sthis compound viability assay.
Materials:
-
HEK293T cells or another suitable cell line
-
Cell culture medium and reagents
-
Expression vector for a constitutively active Sthis compound construct (e.g., SAM1-2-TIR)
-
Transfection reagent
-
Test inhibitors
-
Cell viability reagent (e.g., Resazurin, MTT)
-
96-well cell culture plates
-
Fluorescent or absorbance plate reader
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Transfect the cells with the expression vector for the active Sthis compound construct. As a control, transfect a separate set of cells with an empty vector or a vector expressing wild-type Sthis compound.[4]
-
Inhibitor Treatment: Immediately after transfection, add the test inhibitors at a range of concentrations to the appropriate wells.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and induction of cell death.[4]
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the viability of inhibitor-treated cells to the viability of cells transfected with the active Sthis compound construct but treated with DMSO. Plot the percent viability against the logarithm of the inhibitor concentration to determine the EC50 value.
Protocol 3: Neurite Degeneration Assay in iPSC-Derived Motor Neurons
This assay provides a more physiologically relevant model to assess the neuroprotective effects of Sthis compound inhibitors. Axon degeneration is induced by a Sthis compound activator, and the protective effect of the inhibitors is quantified by measuring a biomarker of axonal damage.
Materials:
-
iPSC-derived motor neurons
-
Neuron culture medium and supplements
-
Test inhibitors
-
Sthis compound activator (e.g., vacor)[5]
-
Neurofilament light chain (NfL) ELISA kit[5]
-
Cell culture plates
Methodology:
-
Neuron Culture: Culture iPSC-derived motor neurons according to standard protocols until mature neurites are formed.
-
Inhibitor Pre-treatment: Pre-treat the neurons with the test inhibitors at various concentrations for 1 hour at 37°C.[5]
-
Induction of Degeneration: Add a Sthis compound activator, such as vacor, to the culture medium to induce axon degeneration.[5]
-
Incubation: Incubate the cells for 72 hours at 37°C.[5]
-
Supernatant Collection: After incubation, collect the cell culture supernatants.[5]
-
NfL Measurement: Measure the levels of neurofilament light chain (NfL) in the supernatants using an ELISA kit.[5]
-
Data Analysis: Normalize the NfL levels in the inhibitor-treated wells to the levels in the wells treated with the Sthis compound activator alone. Plot the percent protection against the logarithm of the inhibitor concentration to determine the EC50 value.
Conclusion
The in vitro assays detailed in these application notes provide a comprehensive framework for the discovery and preclinical evaluation of Sthis compound inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively screen for potent inhibitors, elucidate their mechanisms of action, and validate their neuroprotective efficacy in a physiologically relevant context. These methodologies are crucial for advancing the development of novel therapeutics for a wide range of neurodegenerative diseases.
References
- 1. Sthis compound protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Structural basis for Sthis compound inhibition and activation under energetic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sthis compound gene information - The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols for Studying LTB4-Mediated Inflammation with ARM1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism.[1][2] It is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a critical role in the initiation and amplification of the innate immune response.[3][4][5] LTB4 exerts its effects by binding to two G protein-coupled receptors: the high-affinity BLT1 and the low-affinity BLT2.[1][3][6] The LTB4/BLT1 signaling axis is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, atherosclerosis, and obesity-induced insulin (B600854) resistance.[7][8][9]
The synthesis of LTB4 from its precursor, Leukotriene A4 (LTA4), is catalyzed by the bifunctional enzyme Leukotriene A4 Hydrolase (LTA4H).[4][10] LTA4H also possesses an aminopeptidase (B13392206) activity that degrades Prolyl-Glycyl-Proline (PGP), a pro-inflammatory tripeptide.[10] Understanding the specific contribution of LTB4 to inflammation requires tools that can selectively inhibit its production. ARM1 (4-(4-benzylphenyl)thiazol-2-amine) is a potent and selective inhibitor of the epoxide hydrolase activity of LTA4H.[10] Critically, this compound blocks the synthesis of LTB4 without affecting the enzyme's beneficial PGP-degrading aminopeptidase activity.[10] This specificity makes this compound an invaluable pharmacological tool for elucidating the precise role of LTB4 in various inflammatory processes.
These application notes provide a detailed overview of the LTB4 signaling pathway, the mechanism of this compound, and protocols for utilizing this compound in both in vitro and in vivo models of inflammation.
Mechanism of Action of this compound
LTB4 is synthesized from arachidonic acid through a series of enzymatic steps. The final and committed step is the conversion of LTA4 to LTB4, catalyzed by the epoxide hydrolase domain of the LTA4H enzyme.[10] this compound specifically binds to LTA4H and inhibits this catalytic step, thereby preventing the formation of LTB4. Its selectivity is a key advantage, as it does not interfere with the aminopeptidase function of LTA4H, which helps resolve inflammation by degrading PGP.[10]
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The yin and yang of leukotriene B4 mediated inflammation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LTB4 causes macrophage–mediated inflammation and directly induces insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 Receptor-1 Mediates Intermittent Hypoxia-induced Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LTB4 and BLT1 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
experimental design for ARM1 in vivo mouse models
- 1. Functional cloning of ARM-1, an adhesion-regulating molecule upregulated in metastatic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARMH1 - Wikipedia [en.wikipedia.org]
- 3. Sthis compound signaling mechanisms in the injured nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepwise activation of Sthis compound for cell death and axon degeneration revealed by a biosynthetic NMN mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multifaceted roles of Sthis compound in axon degeneration and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SARM1 Inhibitors in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing Protein 1 (SARM1) has emerged as a critical mediator of programmed axonal degeneration, also known as Wallerian degeneration. Its intrinsic NAD+ hydrolase activity is a key driver of this process, making Sthis compound a compelling therapeutic target for a range of neurodegenerative diseases, including peripheral neuropathies, traumatic nerve injury, and other axonopathies. The development of small molecule inhibitors targeting Sthis compound offers a promising strategy to prevent or slow axonal loss.
These application notes provide a comprehensive overview of the dosage and administration of Sthis compound inhibitors in preclinical animal models based on currently available data. The protocols and data presented herein are intended to serve as a guide for researchers designing and executing in vivo studies to evaluate the efficacy of Sthis compound-targeted therapeutics.
Data Presentation: Sthis compound Inhibitor Dosage and Administration in Animal Models
The following tables summarize the quantitative data from preclinical studies of various Sthis compound inhibitors.
| Compound ID | Animal Model | Disease Model | Route of Administration | Dosage | Outcome |
| RO-7529 | Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Oral | 2, 10, and 50 mg/kg | Low dose (2 mg/kg) exacerbated neurodegeneration, while high dose (50 mg/kg) was protective.[1][2] |
| Isothiazole (B42339) Inhibitor (Compound 4) | Mice | Sciatic Nerve Axotomy | Intraperitoneal | Not specified | Dose-dependent prevention of plasma Neurofilament light chain (NfL) increase.[3] |
| Isothiazole Inhibitor (Compound 9) | Mice | Sciatic Nerve Axotomy | Intraperitoneal | Not specified | Dose-dependent prevention of plasma NfL increase.[3] |
| Isothiazole Inhibitor (Compound 10) | Mice | Sciatic Nerve Axotomy | Oral | Not specified | Dose-dependent prevention of plasma NfL increase.[3] |
| Isothiazole Inhibitor (Compound 10) | Mice | Paclitaxel-Induced Peripheral Neuropathy | Oral | 100 and 300 mg/kg | Partial preservation of sensory nerve action potential at 300 mg/kg.[4] |
| Compound 331P1 | Mice | Paclitaxel-Induced Peripheral Neuropathy | Oral | 100, 200, and 300 mg/kg | Dose-dependent prevention of NfL level decline and reversal of axon degeneration.[5][6] |
Experimental Protocols
General Animal Handling and Care
All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[7]
Protocol for Induction of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Mice
This protocol describes the induction of CIPN using paclitaxel (B517696), a common chemotherapeutic agent known to cause axonal damage.
Materials:
-
Paclitaxel
-
Vehicle (e.g., Cremophor EL and ethanol)
-
Saline
-
Sthis compound inhibitor of interest
-
Vehicle for Sthis compound inhibitor (e.g., 0.5% methylcellulose, 0.1% Tween 80)[5]
Procedure:
-
Administer paclitaxel to mice. The specific dose and administration schedule will depend on the study design and the desired severity of neuropathy.
-
Prepare the Sthis compound inhibitor in the appropriate vehicle.
-
Administer the Sthis compound inhibitor orally or via the desired route. For example, compound 331P1 was administered orally starting 2 hours before paclitaxel administration and continued throughout the experiment.[5]
-
Monitor animals for signs of neuropathy, which may include changes in sensory function (e.g., mechanical allodynia) and motor coordination.
-
At the end of the study, collect tissues (e.g., nerve, plasma) for analysis.
Outcome Measures:
-
Neurofilament light chain (NfL) levels in plasma: A biomarker of axonal damage.[5]
-
Intraepidermal Nerve Fiber (IENF) density: A histological measure of small nerve fiber integrity.[5]
-
Sensory Nerve Action Potential (SNAP): An electrophysiological measure of peripheral nerve function.[4]
-
Behavioral tests: To assess sensory and motor function.
Protocol for Sciatic Nerve Axotomy in Mice
This surgical model is used to study acute traumatic nerve injury and Wallerian degeneration.
Materials:
-
Anesthetic
-
Surgical instruments
-
Sthis compound inhibitor of interest
-
Vehicle for Sthis compound inhibitor
Procedure:
-
Anesthetize the mouse.
-
Make an incision to expose the sciatic nerve.
-
Perform a complete transection of the sciatic nerve.
-
Administer the Sthis compound inhibitor. For example, isothiazole inhibitors were administered 30 minutes before the first dose, with a second dose 8 hours later for some compounds.[3]
-
Monitor the animals and collect plasma and nerve tissue at specified time points post-injury (e.g., 15 hours) for analysis.[3]
Outcome Measures:
-
Plasma NfL levels: To quantify axonal degeneration.[3]
-
Cyclic ADP-ribose (cADPR) levels in nerve tissue: A direct product of Sthis compound NADase activity.[3]
-
Histological analysis of the nerve: To assess the extent of axonal fragmentation.
Mandatory Visualizations
Sthis compound Signaling Pathway in Axon Degeneration
Caption: Sthis compound activation cascade leading to axonal degeneration.
Experimental Workflow for In Vivo Testing of a Sthis compound Inhibitor
Caption: A typical experimental workflow for evaluating a Sthis compound inhibitor in an animal model.
References
- 1. biorxiv.org [biorxiv.org]
- 2. themoonlight.io [themoonlight.io]
- 3. Pharmacological Sthis compound inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of Novel Sthis compound Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Novel Sthis compound Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating ARM1/SARM1 in Combination with Other Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) Motif Containing 1 (SARM1) is a multifaceted protein critically involved in orchestrating immune responses and inflammation.[1] While traditionally known as a primary regulator of axon auto-destruction in the nervous system, emerging evidence highlights its role in negatively regulating inflammatory signaling pathways, such as those downstream of Toll-like receptors (TLRs).[1][2][3] This positions Sthis compound as a promising therapeutic target for a variety of inflammatory diseases.
These application notes explore the rationale and provide detailed protocols for investigating the therapeutic potential of combining Sthis compound inhibitors with established anti-inflammatory agents. By targeting distinct and complementary pathways, such combination therapies could offer synergistic effects, leading to enhanced efficacy and potentially lower required doses, thereby minimizing side effects.
Sthis compound Signaling in Inflammation
Sthis compound's primary role in inflammation involves modulating TLR signaling. TLRs recognize pathogen-associated molecular patterns (PAMPs), triggering innate immune responses. This signaling is mediated through adaptor proteins like MyD88 and TRIF. Sthis compound, through its TIR domain, can interact with these adaptor proteins, inhibiting their recruitment to TLRs and thereby blocking downstream activation of pro-inflammatory transcription factors like NF-κB and IRF3/7.[1] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-8.[1]
Rationale for Combination Therapies
Combining a Sthis compound inhibitor with other classes of anti-inflammatory drugs targets the inflammatory cascade at multiple levels, which may lead to synergistic or additive effects.[4][5]
-
With Non-Steroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs inhibit cyclooxygenase (COX) enzymes, blocking the production of prostaglandins (B1171923), which are key mediators of pain and inflammation.[6] A combination could simultaneously block the initial cytokine induction via Sthis compound inhibition and the downstream prostaglandin (B15479496) synthesis via NSAIDs.[7][8]
-
With Corticosteroids: Corticosteroids are broad-spectrum anti-inflammatory agents that inhibit phospholipase A2 (reducing both prostaglandins and leukotrienes) and suppress the expression of many pro-inflammatory genes.[6] Combining with a Sthis compound inhibitor could provide a more comprehensive blockade of both upstream signaling and downstream inflammatory mediators.
-
With Cytokine Inhibitors: Biologics that neutralize specific cytokines like TNF-α or IL-1β are highly effective in certain inflammatory diseases.[9][10][11] A Sthis compound inhibitor could reduce the overall production of a wide range of pro-inflammatory cytokines, while a specific cytokine inhibitor neutralizes any remaining key pathogenic cytokine, potentially leading to a more profound anti-inflammatory effect.[4][12]
Experimental Protocols
The following protocols are designed to assess the potential synergistic or additive anti-inflammatory effects of a hypothetical Sthis compound inhibitor (referred to as ARM1i) in combination with other agents.
Protocol 3.1: In Vitro Assessment of Anti-inflammatory Synergy in Macrophages
This protocol details a method to evaluate the combined effect of ARM1i and another anti-inflammatory agent (e.g., Dexamethasone, a corticosteroid) on lipopolysaccharide (LPS)-induced inflammation in a macrophage cell line (e.g., RAW 264.7).
Objective: To quantify the reduction in pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and nitric oxide (NO) when cells are treated with ARM1i, Dexamethasone, or a combination of both.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM culture medium with 10% FBS
-
LPS (from E. coli O111:B4)
-
ARM1i (hypothetical inhibitor)
-
Dexamethasone
-
Griess Reagent for NO measurement
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment:
-
Prepare serial dilutions of ARM1i and Dexamethasone.
-
Remove the old medium and add 100 µL of fresh medium containing the treatments:
-
Vehicle control (e.g., DMSO)
-
ARM1i at various concentrations
-
Dexamethasone at various concentrations
-
Combinations of ARM1i and Dexamethasone
-
-
Incubate for 1 hour.
-
-
Inflammatory Challenge: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (except for the negative control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure TNF-α and IL-6 concentrations in the collected supernatants according to the manufacturer's instructions for the respective ELISA kits.
-
Protocol 3.2: In Vivo Assessment in a Rat Adjuvant-Induced Arthritis (AIA) Model
This protocol outlines the use of a well-established animal model of chronic inflammation to test the efficacy of combination therapy.[4]
Objective: To evaluate the effect of ARM1i and an NSAID (e.g., Celecoxib) on clinical signs of arthritis (paw swelling) and histological markers of inflammation and joint destruction in rats.
Materials:
-
Male Lewis rats (150-200g)
-
Complete Freund's Adjuvant (CFA)
-
ARM1i (hypothetical inhibitor)
-
Celecoxib
-
Calipers for paw measurement
-
Histology equipment (formalin, decalcifying solution, paraffin, H&E stain)
Procedure:
-
Acclimatization: Acclimate rats for one week prior to the experiment.
-
Induction of Arthritis (Day 0):
-
Anesthetize rats.
-
Inject 0.1 mL of CFA into the plantar surface of the right hind paw. This induces a primary inflammatory response in the injected paw and a systemic, T-cell mediated arthritis that develops in the contralateral paw around day 10.
-
-
Treatment Administration (Beginning Day 8):
-
Randomly assign rats to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (daily)
-
Group 2: ARM1i (daily)
-
Group 3: Celecoxib (daily)
-
Group 4: ARM1i + Celecoxib (daily)
-
-
Administer treatments via oral gavage or appropriate route daily from day 8 through day 21.
-
-
Clinical Assessment:
-
Measure the volume or thickness of both hind paws using calipers every 2-3 days from Day 0 to Day 22.
-
Monitor body weight throughout the study as an indicator of systemic health.
-
-
Termination and Tissue Collection (Day 22):
-
Euthanize the animals.
-
Dissect both hind paws and fix them in 10% neutral buffered formalin.
-
-
Histological Analysis:
-
Decalcify the paws, process, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for inflammation, pannus formation, and bone/cartilage erosion by a blinded observer.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Hypothetical In Vitro Anti-inflammatory Effects on LPS-Stimulated Macrophages
| Treatment Group | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) |
| Vehicle | 0% | 0% | 0% |
| ARM1i (1 µM) | 45% | 40% | 35% |
| Dexamethasone (100 nM) | 55% | 60% | 50% |
| ARM1i + Dexamethasone | 85% | 88% | 75% |
| Data are hypothetical and represent a potential synergistic outcome. |
Table 2: Hypothetical In Vivo Effects on Paw Swelling in AIA Rat Model
| Treatment Group | Contralateral Paw Swelling (mm) on Day 21 (Mean ± SEM) | % Inhibition of Swelling |
| Vehicle Control | 4.5 ± 0.3 | 0% |
| ARM1i (10 mg/kg) | 3.1 ± 0.2 | 31% |
| Celecoxib (5 mg/kg) | 2.8 ± 0.2 | 38% |
| ARM1i + Celecoxib | 1.5 ± 0.1 | 67% |
| Data are hypothetical and represent a potential additive or synergistic outcome. |
Conclusion
The investigation of this compound/Sthis compound inhibitors in combination with existing anti-inflammatory drugs represents a promising frontier in inflammation research. The distinct mechanism of Sthis compound, particularly its role as a negative regulator of upstream TLR signaling, provides a strong rationale for exploring synergies with agents that target different facets of the inflammatory cascade.[1] The protocols outlined here provide a robust framework for preclinical evaluation of such combination therapies, enabling researchers to assess potential for enhanced efficacy in a variety of inflammatory disease models.
References
- 1. Sthis compound: a key multifaceted component in immunoregulation, inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sthis compound signaling mechanisms in the injured nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted roles of Sthis compound in axon degeneration and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. premierlab.com [premierlab.com]
- 5. Synergistic Benefit Combining Inhibitors of Interleukin-1 and Tumor Necrosis Factor in Rheumatoid Arthritis Model • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 6. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Therapy of TNF Inhibitors and NSAIDs May Help Slow Down Radiographic Progression [spondylitis.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Preventing cytokine storm syndrome in COVID-19 using α-1 adrenergic receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Therapy with Etanercept and Anakinra for Rheumatoid Arthritis • Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 11. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The combination of tumor necrosis factor alpha blockade with interleukin-1 and interleukin-17 blockade is more effective for controlling synovial inflammation and bone resorption in an ex vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of SARM1 ARM Domain Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sterile Alpha and Toll/Interleukin-Receptor Motif-Containing 1 (SARM1) has emerged as a critical executioner of programmed axon degeneration, a hallmark of many neurodegenerative diseases.[1][2] Its enzymatic core, a Toll/Interleukin-Receptor (TIR) domain, possesses NADase activity, which upon activation, depletes cellular NAD+ and triggers a cascade of events leading to axonal demise.[3][4] The activity of the TIR domain is autoinhibited by the N-terminal Armadillo repeat (ARM) domain.[3][5] This autoinhibition is relieved by various stimuli, including the binding of nicotinamide (B372718) mononucleotide (NMN) to an allosteric pocket within the ARM domain, making this domain a prime target for therapeutic intervention.[3][5]
These application notes provide detailed protocols for cell-based assays designed to screen for and characterize small molecule modulators of the Sthis compound ARM domain. The described assays are suitable for high-throughput screening (HTS) and downstream mechanistic studies.
Signaling Pathways Involving Sthis compound Activation
Sthis compound activation is a key node in the axon degeneration pathway. Under healthy conditions, the NAD+ synthesizing enzyme NMNAT2 maintains low levels of NMN, and NAD+ binding to the ARM domain of Sthis compound keeps it in an inactive, autoinhibited state.[3][6] Upon axonal injury or in certain disease states, NMNAT2 levels decrease, leading to an accumulation of NMN.[7] The increased NMN/NAD+ ratio facilitates NMN binding to the allosteric site in the ARM domain, inducing a conformational change that relieves the autoinhibition of the TIR domain.[3][5] This allows the TIR domains to multimerize and exert their NADase activity, leading to rapid NAD+ depletion and subsequent axon destruction.[3][8] Neuroinflammatory signals, such as TNF-α, can also trigger Sthis compound-dependent axon degeneration through a necroptotic signaling pathway involving MLKL, which leads to the loss of NMNAT2.[9]
Caption: Sthis compound activation signaling pathway.
Experimental Protocols
Protocol 1: Cell-Based Sthis compound NADase Activity Assay
This assay measures the NADase activity of Sthis compound in cells by quantifying the levels of NAD+ and its metabolic product, cyclic ADP-ribose (cADPR). It is suitable for screening compounds that inhibit Sthis compound activation.
Workflow:
Caption: Workflow for the cell-based Sthis compound NADase activity assay.
Materials:
-
HEK293T cells stably expressing human Sthis compound (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Sthis compound inhibitor (positive control, e.g., DSRM-3716)[10]
-
Cell lysis buffer
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Cell Seeding: Seed HEK293T-Sthis compound cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add test compounds at desired concentrations to the cells. Include vehicle control (DMSO) and a positive control inhibitor. Incubate for 1-3 hours.
-
Sthis compound Activation: Add a Sthis compound activator (e.g., 100 µM Vacor) to all wells except the negative control and incubate for 4-5 hours.[10][11]
-
Cell Lysis: Aspirate the media and lyse the cells according to the lysis buffer protocol.
-
Metabolite Quantification: Analyze the cell lysates for NAD+ and cADPR levels using a validated LC-MS/MS method.[11][12]
-
Data Analysis: Normalize the cADPR/NAD+ ratio to the vehicle control. Calculate the percentage of inhibition for each test compound.
Data Presentation:
| Compound ID | Concentration (µM) | cADPR/NAD+ Ratio (Normalized) | % Inhibition |
| Vehicle | - | 1.00 | 0 |
| DSRM-3716 | 10 | 0.15 | 85 |
| This compound-D1 | 1 | 0.85 | 15 |
| This compound-D1 | 10 | 0.40 | 60 |
| This compound-D1 | 100 | 0.10 | 90 |
| This compound-D2 | 1 | 0.95 | 5 |
| This compound-D2 | 10 | 0.70 | 30 |
| This compound-D2 | 100 | 0.50 | 50 |
Protocol 2: Neurite Degeneration Assay in Dorsal Root Ganglion (DRG) Neurons
This assay provides a more physiologically relevant model to assess the protective effects of this compound derivatives against axon degeneration.
Workflow:
References
- 1. Sthis compound-Dependent Axon Degeneration: Nucleotide Signaling, Neurodegenerative Disorders, Toxicity, and Therapeutic Opportunities | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Structural basis for Sthis compound inhibition and activation under energetic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibitors of Sthis compound targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sthis compound Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stepwise activation of Sthis compound for cell death and axon degeneration revealed by a biosynthetic NMN mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. rupress.org [rupress.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
Troubleshooting & Optimization
ARM1 inhibitor solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of ARM1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound inhibitors in common laboratory solvents?
A1: The solubility of this compound inhibitors can vary depending on the specific compound and its formulation. However, for the well-characterized this compound (also known as 4BSA), solubility data is available for several common solvents. Generally, this compound is soluble in organic solvents like DMSO, DMF, and to a lesser extent, ethanol (B145695).[1][2] Its aqueous solubility is limited.[2]
Q2: I am observing precipitation when diluting my this compound inhibitor stock solution in an aqueous buffer. What could be the cause?
A2: This is a common issue for poorly soluble compounds like this compound inhibitors. Precipitation upon dilution of a concentrated DMSO stock into an aqueous buffer occurs when the concentration of the inhibitor exceeds its solubility limit in the final aqueous solution. The high concentration of DMSO in the stock solution keeps the inhibitor dissolved, but as the DMSO is diluted, the aqueous character of the solvent increases, leading to the inhibitor coming out of solution.
Q3: How can I improve the solubility of my this compound inhibitor for in vitro experiments?
A3: Several strategies can be employed to enhance the solubility of this compound inhibitors for experimental use. These methods can be broadly categorized as physical and chemical modifications.[3]
-
Co-solvents: Adding a water-miscible organic solvent, such as ethanol or polyethylene (B3416737) glycol (PEG), to your aqueous buffer can increase the solubility of the inhibitor.[4]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[3] The effect of pH on the solubility of your specific this compound inhibitor should be determined empirically.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4][7][8][] For instance, a suspended solution of this compound can be prepared using SBE-β-CD (Sulfobutyl ether beta-cyclodextrin).[8]
Q4: What are some long-term formulation strategies for developing this compound inhibitors as therapeutics?
A4: For therapeutic development, more advanced formulation strategies are typically required to address poor solubility and enhance bioavailability. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.[3][5][6][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at the molecular level can improve its dissolution and solubility.[6][11][12]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized form in the gastrointestinal tract.[7][10][11]
-
Prodrugs: Modifying the chemical structure of the inhibitor to create a more soluble prodrug that is converted to the active form in vivo is another approach.[13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound inhibitor during experiment | Exceeding the solubility limit in the experimental buffer. | 1. Decrease the final concentration of the inhibitor.2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not affect the experimental outcome.3. Prepare a fresh, more dilute stock solution.4. Utilize a solubility-enhancing excipient like cyclodextrin (B1172386) in your buffer.[8] |
| Inconsistent experimental results | Poor solubility leading to variable effective concentrations of the inhibitor. | 1. Ensure complete dissolution of the inhibitor in the stock solution before use. Gentle heating or sonication may be necessary for some compounds.2. Visually inspect for any precipitation before adding to the experiment.3. Perform a solubility assessment of your inhibitor in the specific experimental buffer to determine its solubility limit. |
| Low bioavailability in animal studies | Poor aqueous solubility leading to limited absorption. | 1. Consider formulation strategies such as creating a nanosuspension or a lipid-based formulation (e.g., SEDDS).[10][11]2. Investigate different administration routes that may bypass absorption issues.3. Explore the possibility of creating a more soluble salt form of the inhibitor.[3][10] |
Quantitative Data Summary
Table 1: Solubility of this compound Inhibitor in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | 100 mg/mL | |
| DMSO | 10 mg/mL | [1][2] |
| Dimethylformamide (DMF) | 15 mg/mL | [1][2] |
| Ethanol | ≤1 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:6) | 0.1 mg/mL | [2] |
| 20% SBE-β-CD in Saline (Suspended Solution) | 2.08 mg/mL (from a 20.8 mg/mL DMSO stock) | [8] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This high-throughput method is useful for the early assessment of compound solubility.[14][15][16]
Materials:
-
This compound inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader with turbidimetric or nephelometric measurement capabilities (e.g., at 620 nm)
Procedure:
-
Prepare a 10 mM stock solution of the this compound inhibitor in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS to a series of wells.
-
Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Perform serial dilutions across the plate by transferring 100 µL from the first well to the next well containing 100 µL of PBS, and so on.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay by Shake-Flask Method
This method determines the equilibrium solubility, which is a more accurate measure of a compound's intrinsic solubility.[17]
Materials:
-
This compound inhibitor (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile (B52724) and water
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Add an excess amount of the solid this compound inhibitor to a vial containing a known volume of PBS (e.g., 1 mL). The solid should be in excess to ensure a saturated solution.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may also be used.
-
Prepare a standard curve of the this compound inhibitor in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Quantify the concentration of the dissolved inhibitor in the supernatant using a validated HPLC method by comparing its peak area to the standard curve.
Visualizations
Caption: Sthis compound signaling pathway leading to axonal degeneration and the point of intervention for this compound inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. mdpi.com [mdpi.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimizing ARM1 Concentration for LTB4 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ARM1 to inhibit Leukotriene B4 (LTB4) production. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, or 4-(4-benzylphenyl)thiazol-2-amine, is a selective inhibitor of Leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional enzyme that catalyzes the final step in the biosynthesis of LTB4, a potent pro-inflammatory lipid mediator. This compound selectively blocks the epoxide hydrolase activity of LTA4H, which is responsible for converting LTA4 to LTB4, without significantly affecting the enzyme's aminopeptidase (B13392206) activity.[1][2] This selectivity makes it a valuable tool for studying the specific roles of LTB4 in inflammatory processes.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Based on published data, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments. The half-maximal inhibitory concentration (IC50) for this compound in inhibiting LTB4 synthesis in human polymorphonuclear neutrophils (PMNs) is approximately 0.5 µM, with complete inhibition observed at 5 µM.[1]
Q3: In which cell types can this compound be used to inhibit LTB4 production?
A3: this compound has been shown to be effective in human polymorphonuclear neutrophils (PMNs).[1][3] It is expected to be effective in other cell types that express LTA4H and produce LTB4, such as macrophages and monocytes.
Q4: What is the kinetic profile of this compound's interaction with LTA4H?
A4: this compound acts as a competitive inhibitor of the epoxide hydrolase activity of LTA4H, with a reported inhibition constant (Ki) of 2.3 µM for the purified enzyme.[1][2]
Q5: Is this compound commercially available?
A5: The availability of this compound may vary. Researchers may need to synthesize it based on published methods or source it from specialized chemical suppliers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in LTB4 inhibition between experiments. | 1. Inconsistent cell health or density.2. Variability in neutrophil activation.3. Inconsistent this compound concentration due to precipitation. | 1. Ensure consistent cell passage number, viability (>95%), and seeding density.2. Use a consistent concentration and incubation time for the stimulating agent (e.g., A23187).3. Prepare fresh this compound dilutions from a stock solution for each experiment. Visually inspect for any precipitation. |
| No or low inhibition of LTB4, even at high this compound concentrations. | 1. This compound degradation.2. Ineffective cell stimulation.3. Issues with the LTB4 detection method (e.g., ELISA, HPLC). | 1. Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light.2. Confirm that the stimulating agent is active and used at an optimal concentration.3. Run positive and negative controls for your LTB4 assay. For ELISAs, check the expiration date and proper storage of the kit. |
| Observed cell toxicity at higher this compound concentrations. | This compound may exhibit cytotoxic effects at high concentrations. | Perform a dose-response cell viability assay (e.g., MTT or trypan blue exclusion) with the same concentrations of this compound and incubation times planned for the LTB4 inhibition assay. Use concentrations well below the toxic threshold. |
| Inconsistent results with LTB4 ELISA. | 1. Improper sample handling and storage.2. Cross-reactivity with other lipid mediators.3. Pipetting errors or insufficient washing. | 1. Collect cell supernatants promptly, centrifuge to remove debris, and store at -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.2. Check the specificity of the ELISA kit. Most commercial kits have high specificity for LTB4.3. Follow the manufacturer's protocol carefully, paying close attention to washing steps and using calibrated pipettes. |
| Unexpected increase in LTB4 levels with this compound treatment. | This is highly unlikely given this compound's mechanism. It may indicate an experimental artifact. | 1. Re-verify the identity and purity of the this compound compound.2. Rule out contamination of reagents or cell cultures.3. Repeat the experiment with freshly prepared reagents and cells. |
Quantitative Data Summary
The following table summarizes the dose-dependent inhibition of LTB4 by this compound in human polymorphonuclear neutrophils (PMNs) stimulated with the calcium ionophore A23187.
| This compound Concentration (µM) | LTB4 Production (pmol / 10⁷ cells) (Mean ± SD) | Percent Inhibition (%) |
| 0 (Control) | 90.5 ± 7.9 | 0% |
| 0.5 | 44.5 ± 20.4 | ~51% |
| 5 | Not Detected | ~100% |
| 50 | Not Detected | ~100% |
| Data adapted from a study by Stsiapanava et al., 2014.[1] |
Experimental Protocols
Protocol 1: Inhibition of LTB4 Production in Human Neutrophils
This protocol details the methodology for assessing the inhibitory effect of this compound on LTB4 production in isolated human neutrophils.
Materials:
-
This compound
-
Human Polymorphonuclear Neutrophils (PMNs)
-
Calcium Ionophore A23187
-
Hank's Balanced Salt Solution (HBSS) or similar buffer
-
DMSO (for this compound stock solution)
-
Methanol (B129727) (for sample extraction)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system or LTB4 ELISA Kit
Procedure:
-
Neutrophil Isolation: Isolate human PMNs from the whole blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the isolated PMNs in buffer at a concentration of 10 x 10⁶ cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture buffer to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-incubation with this compound: Add the desired concentrations of this compound or vehicle (DMSO) to the neutrophil suspension. Incubate for 15-30 minutes at 37°C.
-
Cell Stimulation: Stimulate LTB4 production by adding a calcium ionophore such as A23187 to a final concentration of 2.5 µM. Incubate for 5 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the samples on ice and adding ice-cold methanol to precipitate proteins.
-
Sample Preparation for LTB4 Measurement:
-
For RP-HPLC (as in the reference study): Centrifuge the samples to pellet the precipitated protein. Collect the supernatant and analyze the LTB4 levels using a reverse-phase HPLC system.
-
For ELISA: Centrifuge the samples to pellet cell debris. Collect the supernatant for LTB4 measurement. Follow the instructions provided with the commercial LTB4 ELISA kit.
-
-
Data Analysis: Quantify the amount of LTB4 produced in each sample. Calculate the percentage inhibition of LTB4 production by this compound compared to the vehicle-treated control.
Visualizations
LTB4 Signaling Pathway
References
Technical Support Center: Investigating Potential Off-Target Effects of SARM1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of small molecule inhibitors targeting Sterile Alpha and TIR Motif Containing 1 (SARM1).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern when working with Sthis compound inhibitors?
A1: Off-target effects occur when a small molecule, designed to bind to a specific protein (the "on-target," in this case, Sthis compound), also binds to and modulates the activity of other unintended proteins.[1] These unintended interactions are a significant concern because they can lead to:
-
Cellular Toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing toxicity unrelated to Sthis compound inhibition.[1]
-
Reduced Translatability: Promising preclinical results may fail in clinical trials if the efficacy is due to off-target effects that are not relevant or are toxic in a whole organism.[1]
Q2: We are observing a phenotype in our cell-based assay that doesn't align with the known function of Sthis compound. How can we determine if this is an off-target effect?
A2: A systematic approach is crucial to distinguish between on-target and off-target effects. Consider the following strategies:
-
Use a Structurally Unrelated Sthis compound Inhibitor: If a different Sthis compound inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Employ Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Sthis compound expression. If the compound still produces the same effect in Sthis compound-deficient cells, it is highly indicative of an off-target mechanism.[1]
-
Cellular Thermal Shift Assay (CETSA): This method directly assesses whether the compound binds to Sthis compound in intact cells by measuring changes in the protein's thermal stability.[1][2][3] A thermal shift of Sthis compound, but not other proteins, confirms on-target engagement.[1]
Q3: Our Sthis compound inhibitor shows activity against several kinases in a screening panel. What are the next steps?
A3: Hits from a primary screen, such as a kinase panel, require validation to confirm they are true off-targets and to understand their biological relevance.[4] The following steps are recommended:
-
Determine the IC50 Value: Measure the concentration of the compound required to inhibit the activity of the identified off-target kinases by 50%. This helps to understand the potency of the off-target interaction.
-
Orthogonal Assays: Use a different assay format to confirm the interaction. For example, if the initial screen was an enzymatic assay, a biophysical assay like Surface Plasmon Resonance (SPR) can be used to measure direct binding.[4]
-
Cell-Based Assays: Investigate if the compound engages the off-target kinase in a cellular context using methods like CETSA.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in a Cellular Thermal Shift Assay (CETSA)
-
Possible Cause: Poor cell permeability of the compound.
-
Troubleshooting Step: Assess the compound's physicochemical properties (e.g., LogP, polar surface area). Perform a cell permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[4]
-
-
Possible Cause: Compound efflux by cellular transporters.
-
Troubleshooting Step: Use cell lines with and without known efflux transporters (e.g., P-gp) to determine if cellular potency changes.[4]
-
-
Possible Cause: Cellular metabolism of the compound.
-
Troubleshooting Step: Incubate the compound with liver microsomes or hepatocytes and analyze for metabolic degradation using LC-MS.[4]
-
-
Possible Cause: The off-target protein is not expressed in the cell line used.
-
Troubleshooting Step: Confirm the expression of the potential off-target protein in your cell line using Western blot or qPCR.[4]
-
Issue 2: Observed phenotype is potent, but biochemical assays for the primary target (Sthis compound) are weak.
-
Possible Cause: The observed phenotype is driven by a potent off-target effect.
-
Troubleshooting Step: This suggests an unknown off-target with significant biological activity is being engaged. To identify this off-target, consider:
-
Phenotypic Screening: Compare the observed phenotype with databases of phenotypes induced by well-characterized compounds.[4]
-
Chemical Proteomics: Techniques like affinity chromatography using your compound as bait can pull down interacting proteins from cell lysates for identification by mass spectrometry.[4]
-
-
Quantitative Data Summary
The following tables present hypothetical data for a fictional Sthis compound inhibitor, "Compound-S1," to illustrate how to structure and compare quantitative results.
Table 1: Kinome Profiling of Compound-S1 at 1 µM
| Kinase Target | Percent Inhibition |
| Sthis compound (On-Target) | 95% |
| Kinase A | 78% |
| Kinase B | 62% |
| Kinase C | 25% |
Table 2: IC50 Values of Compound-S1 for On-Target and Off-Target Kinases
| Target | IC50 (nM) | Assay Type |
| Sthis compound | 50 | Enzymatic Assay |
| Kinase A | 250 | Enzymatic Assay |
| Kinase B | 1,500 | Enzymatic Assay |
Table 3: Cellular Thermal Shift Assay (CETSA) Data for Compound-S1
| Target Protein | Thermal Shift (ΔTm) with 10 µM Compound-S1 |
| Sthis compound | + 4.2°C |
| Kinase A | + 1.5°C |
| Kinase B | No significant shift |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.[1]
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[1]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[1]
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.[1]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Lysis and Centrifugation: Lyse the cells and pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[4]
-
Supernatant Collection: Collect the supernatant containing the soluble protein fraction.[4]
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or ELISA.[4]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]
Visualizations
Caption: General workflow for investigating off-target effects.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified Sthis compound signaling pathway in axonal degeneration.
References
ARM1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ARM1. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is crucial to store this compound under conditions that minimize degradation and aggregation.[1][2] Optimal storage is protein-specific; however, general guidelines suggest storing purified proteins at or below -20°C.[2] For extended shelf life, storage at -80°C or in liquid nitrogen is often recommended.[2] To prevent damage from freeze-thaw cycles, it is advisable to store this compound in single-use aliquots.[2] The addition of cryoprotectants like glycerol (B35011) (at a final concentration of 25-50%) can further enhance stability at -20°C.[2]
Q2: Can I store this compound at 4°C? For how long?
Storage at 4°C is generally suitable for short-term use, typically not exceeding a few days to a week.[2] However, this is highly dependent on the intrinsic stability of this compound. Storing at this temperature can leave the protein susceptible to microbial contamination and proteolytic degradation.[2] If storing at 4°C, ensure the solution is sterile or contains an antimicrobial agent.[2]
Q3: What factors can lead to this compound aggregation?
Protein aggregation is a common issue that can compromise the biological activity and safety of this compound.[3][4] Several factors can induce aggregation, including:
-
High Protein Concentration: Increased concentrations can promote intermolecular interactions leading to aggregation.[5]
-
pH and Ionic Strength: The stability of a protein is often lowest at its isoelectric point (pI), where the net charge is zero.[5] Significant deviations from the optimal pH or inappropriate salt concentrations can disrupt electrostatic interactions and lead to aggregation.[4][5]
-
Temperature: Exposure to elevated temperatures can cause proteins to unfold and aggregate.[3] Conversely, some proteins may be sensitive to cold-induced aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature proteins and lead to aggregation.[2][6]
-
Mechanical Stress: Vigorous shaking or stirring can introduce air bubbles and cause denaturation at the air-liquid interface.[6]
Q4: How can I detect this compound aggregation?
Aggregation can manifest in several ways, from visible precipitates to subtle changes in solution properties.[7] Common detection methods include:
-
Visual Inspection: Obvious cloudiness or particulate matter in the solution.[5][7]
-
Size Exclusion Chromatography (SEC): Appearance of high molecular weight species eluting in the void volume.[7]
-
Dynamic Light Scattering (DLS): Detection of an increase in the average particle size.
-
Absorbance Spectroscopy: Abnormally high light scattering can affect absorbance measurements.[7]
-
Loss of Biological Activity: A decrease in the specific activity of this compound can be an indirect indicator of aggregation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound Activity | Improper storage temperature. | Store at ≤ -20°C for long-term storage. For short-term, use 4°C but for no more than a few days.[2] |
| Repeated freeze-thaw cycles. | Aliquot the protein into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[2] | |
| Protein degradation due to proteases. | Add protease inhibitors to the protein solution, especially during purification. | |
| Oxidation of sensitive residues (e.g., Cysteine, Methionine). | Add reducing agents like DTT or 2-mercaptoethanol (B42355) (1-5 mM) to the storage buffer.[2] | |
| Visible Precipitation or Cloudiness | Protein aggregation. | See "Preventing this compound Aggregation" section below. |
| Buffer component incompatibility or precipitation at low temperatures. | Ensure all buffer components are soluble at the storage temperature. Consider buffer exchange into a different, optimized buffer system. | |
| Inconsistent Experimental Results | Variability in this compound aliquots. | Ensure thorough but gentle mixing before aliquoting. Avoid vigorous vortexing.[6] |
| Degradation after thawing. | Use thawed aliquots immediately and keep them on ice.[6] |
Experimental Protocols
General Protein Handling Protocol
To maintain the integrity of this compound, adhere to the following handling procedures:
-
Thawing: Thaw frozen aliquots of this compound rapidly in a cool water bath. Once thawed, immediately place the tube on ice.[6]
-
Mixing: Mix the protein solution gently by flicking the tube or slowly pipetting up and down. Avoid vigorous vortexing or shaking to prevent denaturation and aggregation.[6]
-
Pipetting: Use polypropylene (B1209903) tips and avoid introducing air bubbles into the solution.[6]
-
Containers: Store and handle this compound in polypropylene tubes, as some proteins can adsorb to glass or polystyrene surfaces.[6]
-
Working Temperature: Whenever possible, handle this compound solutions on wet ice to minimize degradation.[6]
Protocol for Preventing this compound Aggregation
If you are experiencing issues with this compound aggregation, consider the following optimization steps:
-
Optimize Protein Concentration: Work with the lowest protein concentration that is feasible for your application.[5]
-
Screen Different Buffer Conditions:
-
Include Stabilizing Excipients:
-
Glycerol: Add 10-50% glycerol to the buffer to act as a cryoprotectant and stabilizer.[8]
-
Sugars: Sugars like sucrose (B13894) or trehalose (B1683222) can also act as stabilizers.
-
Amino Acids: Arginine and glutamic acid can sometimes suppress aggregation.
-
-
Use Reducing Agents: If aggregation is due to disulfide bond formation, include a reducing agent like DTT or TCEP in your buffer.[7]
Stability Storage Conditions
The following table summarizes general storage conditions for proteins. The optimal conditions for this compound should be determined empirically.
| Storage Condition | Temperature | Typical Shelf Life | Key Considerations |
| Long-Term | -80°C or Liquid Nitrogen | Years | Recommended for archival samples. Use single-use aliquots.[2] |
| -20°C in 50% Glycerol | ~1 Year | Cryoprotectant is crucial to prevent freeze-thaw damage.[2] | |
| Short-Term | 4°C | Days to a week | Requires sterile conditions or the addition of an antimicrobial agent to prevent microbial growth.[2] |
| Accelerated Stability Study | 25°C / 60% RH | Weeks to Months | Used to predict long-term stability and shelf life.[1][9] |
| 40°C / 75% RH | Days to Weeks | Stressed conditions to identify potential degradation pathways quickly.[1] |
RH = Relative Humidity. These conditions are typically for stability studies of formulated drug products.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for addressing this compound stability issues.
Signaling Pathway Placeholder
As the specific signaling pathway for "this compound" is unknown, a generic placeholder diagram is provided below. This can be adapted once the specific interactions of this compound are identified.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pblassaysci.com [pblassaysci.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. ema.europa.eu [ema.europa.eu]
troubleshooting ARM1 variability in experimental results
Welcome to the technical support center for ARM1 (Androgen Receptor Modulator 1). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot variability in experimental results and provide clear guidance on best practices.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Inconsistent IC50 values for this compound in cell-based assays.
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered this compound sensitivity. Maintain a consistent and low passage number (e.g., <20) for all experiments. Regularly restart cultures from frozen, low-passage stocks. |
| Cell Seeding Density | Inconsistent cell numbers at the start of an experiment can significantly impact results. Optimize and strictly adhere to a standardized cell seeding protocol. Use a cell counter for accuracy. |
| This compound Stock Solution Degradation | Improper storage can lead to the degradation of this compound, reducing its potency.[1] Store this compound stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2][3] Protect from light. |
| Assay Variability | Subtle differences in incubation times, reagent concentrations, and plate reader settings can introduce variability.[4] Standardize all assay parameters and consider using automated liquid handlers to minimize human error.[5] |
Issue 2: High background or non-specific bands in Western blot analysis for Androgen Receptor (AR) or downstream targets.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Insufficient blocking can lead to non-specific antibody binding.[6] Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat dry milk or BSA in TBST as the blocking agent.[7] |
| Primary Antibody Concentration | An overly high concentration of the primary antibody is a common cause of high background and non-specific bands.[7][8] Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background. |
| Insufficient Washing | Inadequate washing will not effectively remove unbound antibodies.[6] Increase the number and duration of wash steps. Use a buffer containing a mild detergent like Tween-20.[9] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding to other proteins in the lysate.[6] Run a control lane with only the secondary antibody to check for non-specific binding.[9] If necessary, use a pre-adsorbed secondary antibody. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound? A1: this compound is soluble in DMSO. For long-term storage, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[2][3] For short-term use, a stock solution can be stored at -20°C for up to 4 weeks.[2][3] Always protect the solution from light.[1]
Q2: My cells are showing signs of cytotoxicity even at low concentrations of this compound. What could be the cause? A2: This could be due to several factors. First, verify the final concentration of the solvent (e.g., DMSO) in your culture medium, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.1%. Second, ensure that your this compound stock solution is not contaminated. Finally, some cell lines may be inherently more sensitive to this compound. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.
Q3: I am not observing the expected downstream effects of this compound on AR target gene expression. What should I check? A3: First, confirm the activity of your this compound compound. You can do this by performing a positive control experiment, such as a Western blot for a known downstream target of the Androgen Receptor signaling pathway. Ensure that your cell line expresses functional AR. Also, verify the incubation time with this compound, as the kinetics of target gene expression can vary. A time-course experiment may be necessary to identify the optimal time point for observing the desired effect.
Q4: How can I minimize variability between different batches of this compound? A4: While we strive for high batch-to-batch consistency, minor variations can occur. We recommend purchasing a larger quantity of a single batch for a complete set of experiments. If you must use different batches, it is crucial to perform a bridging study to compare the potency and activity of the new batch against the old one.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Androgen Receptor (AR)
-
Sample Preparation: Lyse cells treated with this compound or a vehicle control in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AR overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
References
- 1. sarmscentral.org [sarmscentral.org]
- 2. Investigation of stability of selective androgen receptor modulators in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 5. pharmtech.com [pharmtech.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
how to minimize ARM1 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize toxicity associated with the activation of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1 (SARM1) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sthis compound and why is it considered "toxic" to cells?
A1: Sthis compound is an enzyme that functions as a central executioner of programmed axon death, a process also known as Wallerian degeneration.[1][2] In healthy neurons, Sthis compound is kept in an inactive state.[1] However, following traumatic injury, exposure to neurotoxins, or in certain disease states, Sthis compound becomes activated.[1][3][4] Once active, its TIR domain functions as an NADase, rapidly consuming the essential cellular metabolite nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[5][6] This depletion of NAD+ leads to a catastrophic energy crisis, mitochondrial dysfunction, calcium influx, and ultimately, the self-destruction of the axon and, in some cases, neuronal cell death.[7][8]
Q2: What are the common triggers for Sthis compound activation in cell culture experiments?
A2: Sthis compound activation is a common response to various cellular stressors. In vitro, Sthis compound can be activated by:
-
Physical Injury: Mechanical damage to axons, such as axotomy (cutting the axon), is a potent activator.[9][10]
-
Neurotoxins: Certain chemical compounds, including the chemotherapy agent vincristine (B1662923) and the pesticide vacor, trigger Sthis compound-dependent degeneration.[4][10]
-
Mitochondrial Dysfunction: Poisons that disrupt the mitochondrial electron transport chain can induce Sthis compound-dependent cell death.[7]
-
Metabolic Stress: An elevated ratio of nicotinamide mononucleotide (NMN) to NAD+, often caused by the degradation of the axon survival factor NMNAT2, is a key trigger for Sthis compound activation.[11][12]
-
Neuroinflammation: Pro-inflammatory cytokines like TNF-α can trigger Sthis compound-dependent axon loss and cell death.[13][14]
Q3: What are the typical morphological signs of Sthis compound-mediated toxicity in cell culture?
A3: The primary sign of Sthis compound activation in neuronal cultures is axon degeneration. This is characterized by:
-
Axonal Fragmentation: Axons lose their smooth, continuous morphology and break down into small, granular segments.[9]
-
Loss of Mitochondrial Viability: Mitochondria within the axon lose their membrane potential, which can be visualized with fluorescent dyes like TMRM.[9]
-
Cell Body Death: In addition to axon loss, prolonged or potent Sthis compound activation can lead to the death of the entire neuron, often characterized by cell shrinkage and blistering.[7][11]
Troubleshooting Guide
This guide addresses common issues related to Sthis compound-mediated toxicity during in vitro experiments.
| Issue | Potential Cause | Recommended Action |
| High levels of unexpected axon or cell death in neuronal cultures. | Unintentional Sthis compound Activation: Routine culture maintenance, media changes, or minor physical disturbances may be sufficient to stress sensitive neuronal cultures and activate Sthis compound. | 1. Confirm Sthis compound Dependence: Test if the toxicity is blocked in Sthis compound knockout (KO) neurons or following treatment with Sthis compound-targeting antisense oligonucleotides (ASOs).[10][15]2. Measure Biomarkers: Quantify NAD+ levels and the Sthis compound-specific product, cyclic ADP-ribose (cADPR), in cell lysates. A sharp decrease in NAD+ and an increase in cADPR indicate Sthis compound activity.[10][12]3. Optimize Handling: Handle cell culture plates gently to minimize mechanical stress on axons. |
| My Sthis compound inhibitor appears to be ineffective or is causing toxicity itself. | 1. Suboptimal Inhibitor Concentration: The concentration may be too low for effective inhibition or so high that it causes off-target toxicity.2. Paradoxical Activation: Certain classes of inhibitors, such as base-exchange inhibitors (BEIs), have been shown to paradoxically activate Sthis compound at low, subinhibitory concentrations.[16]3. Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at concentrations typically above 0.5%.[17] | 1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions (see Protocol 1).2. Monitor Dose Carefully: If using BEIs, be aware of the potential for low-dose activation and ensure concentrations remain in the inhibitory range.[16]3. Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent to assess its specific toxicity.[17] |
| How can I prevent Sthis compound activation during an experiment that involves a known trigger (e.g., treatment with a neurotoxin)? | Prophylactic Intervention Required: The experiment is designed to induce a stress that will activate Sthis compound. | 1. Pre-treat with a Sthis compound Inhibitor: Add a validated Sthis compound inhibitor to the culture medium for 1-2 hours before introducing the neurotoxin or performing axotomy.[9][18]2. Use a Genetic Model: Employ neurons derived from Sthis compound knockout mice, which are resistant to these insults.[4][10]3. Express a Dominant-Negative Sthis compound: Lentiviral expression of an enzymatically inactive Sthis compound can block the activity of the endogenous protein.[13] |
Data Presentation
Table 1: Common Inducers of Sthis compound Activation in Cell Culture
| Inducer | Class | Typical Working Concentration | Target Cell Type | Reference |
|---|---|---|---|---|
| Vincristine | Chemotherapeutic Agent | 5 nM | Human iPSC-derived Sensory Neurons | [10] |
| Vacor | Pesticide / Neurotoxin | 5 - 25 µM | iPSC-derived Motor Neurons | [16] |
| 3-Aminopyridine (3-AP) | Nicotinamide Analog | 100 µM | DRG Neurons | [12] |
| G10 | Sthis compound Proactivator | 25 - 50 µM | DRG Neurons | [11] |
| Axotomy | Physical Injury | N/A | DRG Neurons | [9] |
| TNF-α | Pro-inflammatory Cytokine | Varies (e.g., intravitreal injection) | Retinal Ganglion Cells |[13][14] |
Table 2: Examples of Small Molecule Sthis compound Inhibitors
| Inhibitor | Mechanism of Action | Reported IC50 / Effective Conc. | Reference |
|---|---|---|---|
| Compound 9 (Isothiazole) | Irreversible NADase Inhibitor | IC50: 0.16 µM | [19] |
| EV-99 | Allosteric Covalent Inhibitor | Effective at 10 µM in situ | [5] |
| FK866 | NAMPT Inhibitor (Indirectly blocks Sthis compound activation) | Effective at 10 nM | [11] |
| RO-7529 (BEI) | Base-Exchange Inhibitor | Inhibitory at >1 µM; can activate at <100 nM |[16] |
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine Sthis compound Inhibitor Cytotoxicity and Efficacy
This protocol determines the optimal concentration of a Sthis compound inhibitor that protects against a neurotoxic insult without causing toxicity itself.
-
Cell Seeding:
-
Inhibitor Preparation and Pre-treatment:
-
Prepare a high-concentration stock solution of the Sthis compound inhibitor in an appropriate solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions in complete cell culture medium to create a range of working concentrations (e.g., 1 nM to 10 µM).
-
Prepare a vehicle control containing the highest final concentration of the solvent used.
-
Remove the medium from the cells and add the prepared inhibitor dilutions and controls. Incubate for 1-2 hours at 37°C.
-
-
Induction of Sthis compound-Mediated Toxicity:
-
Incubation and Assessment:
-
Incubate the plates for 24-72 hours, depending on the activator used.
-
Assess axon health by fixing the cells (e.g., with 4% paraformaldehyde) and performing immunofluorescence for an axonal marker (e.g., β-III tubulin).
-
Quantify axon degeneration using an established metric, such as a degeneration index where the percentage of intact axons is scored.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential with TMRM
This protocol assesses mitochondrial health, a downstream consequence of Sthis compound activation.
-
Cell Culture and Treatment:
-
Culture and treat cells with the Sthis compound activator and/or inhibitor as described in Protocol 1.
-
-
TMRM Staining:
-
Prepare a working solution of Tetramethylrhodamine, Methyl Ester (TMRM) in cell culture medium (typically 20-100 nM).
-
Add the TMRM solution to the live cells and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for TMRM (e.g., excitation ~548 nm, emission ~574 nm).
-
Healthy mitochondria with a high membrane potential will accumulate the dye and fluoresce brightly. Following Sthis compound activation, a loss of fluorescence indicates mitochondrial depolarization.[9]
-
-
Quantification:
-
Measure the mean fluorescence intensity within the axons across different treatment groups using image analysis software (e.g., ImageJ). A significant decrease in TMRM fluorescence in treated groups compared to untreated controls indicates mitochondrial dysfunction.
-
Visualizations
References
- 1. New strategy shows potential to block nerve loss in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neurotoxin-Mediated Potent Activation of the Axon Degeneration Regulator Sthis compound - Creative Biolabs [neuros.creative-biolabs.com]
- 5. Selective inhibitors of Sthis compound targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for Sthis compound inhibition and activation under energetic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 8. Live imaging reveals the cellular events downstream of Sthis compound activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Sthis compound inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sthis compound is required in human derived sensory neurons for injury-induced and neurotoxic axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stepwise activation of Sthis compound for cell death and axon degeneration revealed by a biosynthetic NMN mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurotoxins subvert the allosteric activation mechanism of Sthis compound to induce neuronal loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sthis compound acts downstream of neuroinflammatory and necroptotic signaling to induce axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Seminar Not Found - World Wide [world-wide.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: ARM1 (SARM1) Experimental Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ARM1 (Sthis compound). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound degradation in experimental buffers, helping you ensure the stability and activity of your protein for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Sthis compound) and why is its stability important?
A1: this compound, also known as Sterile Alpha and TIR Motif Containing 1 (Sthis compound), is a key enzyme involved in programmed axon degeneration.[1][2] It possesses NAD+ hydrolase activity, which, when activated, depletes cellular NAD+ levels, leading to axonal breakdown.[1][2][3] Maintaining the structural and functional integrity of this compound is crucial for in vitro assays, structural studies, and drug screening, as degradation can lead to loss of activity and inaccurate experimental outcomes.
Q2: What are the primary causes of this compound degradation in experimental settings?
A2: Like many proteins, this compound is susceptible to degradation from several factors:
-
Temperature Fluctuations: Repeated freeze-thaw cycles are detrimental to this compound stability.[3][4][5]
-
Improper pH: The pH of the buffer can significantly impact the protein's conformation and stability.[6]
-
Proteolysis: Endogenous proteases co-purified with this compound or introduced from the experimental environment can cleave the protein.[7]
-
Oxidation: Cysteine residues within this compound can be susceptible to oxidation, which may affect its structure and function.[8]
-
Mechanical Stress: Vigorous vortexing or agitation can lead to protein denaturation and aggregation.[3]
Q3: What are the typical signs of this compound degradation in my sample?
A3: Degradation of this compound can manifest in several ways:
-
Loss of Enzymatic Activity: A decrease in NAD+ hydrolase activity is a primary indicator of functional degradation.[9][10]
-
Protein Aggregation: Visible precipitates or an increase in high molecular weight species on a non-reducing SDS-PAGE can indicate aggregation.
-
Fragmentation: Appearance of lower molecular weight bands on an SDS-PAGE suggests proteolytic cleavage.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound degradation in your experimental buffers.
Issue 1: Rapid Loss of this compound NADase Activity
You observe a significant decrease in the enzymatic activity of your purified this compound during storage or in your assay buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| Repeated Freeze-Thaw Cycles | Aliquot the purified this compound into single-use volumes before freezing.[3][4][5] | This minimizes the number of times the bulk protein solution is subjected to damaging freeze-thaw cycles. |
| Suboptimal Buffer pH | Ensure the buffer pH is maintained around 7.3-8.0.[3][5][11] | Most commercially available recombinant this compound is stored in buffers within this pH range, suggesting it is optimal for stability. |
| Absence of Reducing Agents | Add a reducing agent like Dithiothreitol (DTT) at a final concentration of 1-5 mM to your buffer.[3] | DTT helps to prevent the oxidation of cysteine residues, which can be critical for maintaining this compound's native conformation and activity. |
| Inadequate Storage Temperature | Store this compound at -80°C for long-term storage. For short-term storage (days to a week), 4°C may be acceptable, but -80°C is recommended.[4][5] | Lower temperatures slow down chemical degradation processes and inhibit protease activity. |
Issue 2: this compound Precipitation or Aggregation in Solution
Your this compound solution appears cloudy, or you observe a pellet after centrifugation that is not expected.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Glycerol (B35011) Concentration | Increase the glycerol concentration in your storage buffer to 20-50%.[3][4][11] | Glycerol is a cryoprotectant that prevents the formation of ice crystals during freezing and also acts as a protein stabilizer by promoting a more compact protein structure. |
| Inappropriate Salt Concentration | Optimize the salt concentration (e.g., NaCl) in your buffer. A common concentration is around 100-150 mM.[1][3] | Salts can help to maintain the solubility of the protein, but excessively high or low concentrations can promote aggregation. |
| High Protein Concentration | If aggregation is a persistent issue, consider working with a slightly lower protein concentration. | Highly concentrated protein solutions are more prone to aggregation. |
Issue 3: Evidence of this compound Fragmentation on SDS-PAGE
You observe multiple bands below the expected molecular weight of full-length this compound on a Coomassie-stained gel or Western blot.
| Potential Cause | Troubleshooting Step | Rationale |
| Proteolytic Degradation | Add a commercially available protease inhibitor cocktail to your lysis and storage buffers.[7] | This will inhibit the activity of a broad range of proteases that may be present in your sample. |
| Harsh Lysis Conditions | If preparing this compound from cell lysates, perform all steps on ice or at 4°C to minimize protease activity.[7] | Low temperatures reduce the activity of most proteases. |
Data Presentation: Recommended Buffer Compositions for this compound
The following tables summarize recommended buffer components for storing and handling recombinant this compound, based on commercially available protein datasheets and published literature.
Table 1: Storage Buffer Compositions for Recombinant this compound
| Buffer System | pH | Glycerol (%) | Salts | Additives | Source |
| Tris-based | 7.3 | 10% | 100 mM Glycine | - | [5] |
| Tris-HCl | 8.0 | 20% | 110 mM NaCl, 2.2 mM KCl | 3 mM DTT | [3] |
| Tris/PBS-based | Not specified | 5-50% | Not specified | - | [4] |
| Tris-HCl | 8.0 | 20% | 0.64% NaCl, 0.02% KCl | 0.05% (R,R)-1,4-Dimercaptobutan-2,3-diol | [11] |
| PBS | 7.4 | - | 58mM Na2HPO4, 17mM NaH2PO4, 68mM NaCl | 5% Trehalose, 5% Mannitol (for lyophilization) | [12] |
Table 2: Common Additives for this compound Stability
| Additive | Typical Concentration | Purpose |
| Glycerol | 10-50% | Cryoprotectant, protein stabilizer.[4][5] |
| Trehalose | 5-6% | Cryoprotectant, particularly for lyophilization.[4][12] |
| Dithiothreitol (DTT) | 1-5 mM | Reducing agent to prevent oxidation.[3] |
| Protease Inhibitor Cocktail | Varies by manufacturer | Inhibits a broad spectrum of proteases.[7] |
| Sodium Chloride (NaCl) | 100-150 mM | Maintains protein solubility and ionic strength.[1][3] |
Experimental Protocols
Protocol 1: Basic this compound NADase Activity Assay
This protocol outlines a fluorogenic assay to measure the NAD+ hydrolase activity of this compound.
Materials:
-
Purified recombinant this compound
-
Sthis compound Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 110 mM NaCl, 2.2 mM KCl, 20% glycerol, 3 mM DTT)[3]
-
N6-etheno-NAD (ε-NAD) substrate[9]
-
This compound activator (e.g., Nicotinamide mononucleotide, NMN)[13]
-
This compound inhibitor (optional, for control)[9]
-
96-well black plate[14]
-
Fluorescence plate reader
Procedure:
-
Thaw all reagents on ice. Prepare 1x Sthis compound Assay Buffer.
-
Prepare serial dilutions of your test compounds (e.g., potential inhibitors) in 1x Sthis compound Assay Buffer.
-
Add 30 µl of 1x Sthis compound Assay Buffer to all wells of the 96-well plate.
-
Add 5 µl of the diluted test compounds to the appropriate wells. For "Positive Control" and "Blank" wells, add 5 µl of assay buffer.
-
Thaw the this compound enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 30 ng/µl) in 1x Sthis compound Assay Buffer. Note: Avoid repeated freeze-thaw cycles of the enzyme stock.[9]
-
Add 10 µl of the diluted this compound enzyme to the "Positive Control" and "Test Compound" wells. Add 10 µl of 1x Sthis compound Assay Buffer to the "Blank" wells.
-
Cover the plate and incubate for 30-60 minutes at room temperature with slow shaking to allow for pre-incubation of the enzyme with the test compounds.
-
During the pre-incubation, dilute the ε-NAD substrate to the desired final concentration in 1x Sthis compound Assay Buffer.
-
Initiate the enzymatic reaction by adding 5 µl of the diluted ε-NAD to each well.
-
Immediately measure the fluorescence at an appropriate excitation and emission wavelength in kinetic mode for a set period (e.g., 60 minutes).
Visualizations
This compound (Sthis compound) Activation Pathway
The following diagram illustrates the signaling pathway leading to the activation of this compound's NADase activity. Under normal physiological conditions, high levels of NAD+ keep this compound in an inactive, auto-inhibited state.[13] Upon axonal injury, a decrease in NAD+ and an accumulation of NMN lead to a conformational change in this compound, releasing the auto-inhibition and activating its enzymatic activity.[13][15]
Caption: this compound (Sthis compound) activation pathway upon axonal injury.
Experimental Workflow: Troubleshooting this compound Degradation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound degradation.
Caption: A logical workflow for troubleshooting this compound degradation.
References
- 1. Stepwise activation of Sthis compound for cell death and axon degeneration revealed by a biosynthetic NMN mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cusabio.com [cusabio.com]
- 5. origene.com [origene.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Pharmacological Sthis compound inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibitors of Sthis compound targeting an allosteric cysteine in the autoregulatory ARM domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A phase transition enhances the catalytic activity of Sthis compound, an NAD+ glycohydrolase involved in neurodegeneration | eLife [elifesciences.org]
- 11. Recombinant Human SARM protein (Tagged) (ab271737) | Abcam [abcam.com]
- 12. Sthis compound Fusion Protein Ag29554 | Proteintech [ptglab.com]
- 13. Sthis compound signaling mechanisms in the injured nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. sdbonline.org [sdbonline.org]
Validation & Comparative
A Comparative Guide to ARM1 and Other Leukotriene A4 Hydrolase (LTA4H) Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel Leukotriene A4 Hydrolase (LTA4H) inhibitor, ARM1, with other notable inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
Leukotriene A4 hydrolase (LTA4H) is a critical bifunctional enzyme in the inflammatory cascade. It acts as an epoxide hydrolase to produce the potent pro-inflammatory mediator Leukotriene B4 (LTB4), and as an aminopeptidase (B13392206) with anti-inflammatory activity through the degradation of the neutrophil chemoattractant Pro-Gly-Pro (PGP)[1][2]. This dual functionality makes LTA4H a compelling target for anti-inflammatory drug discovery. This guide focuses on comparing the efficacy of this compound, a selective LTA4H inhibitor, with other key inhibitors such as the clinical candidate SC-57461A and the natural compound bestatin.
Quantitative Efficacy Comparison of LTA4H Inhibitors
The following table summarizes the in vitro and in vivo efficacy of this compound and other selected LTA4H inhibitors. The data is presented to facilitate a direct comparison of their potencies.
| Inhibitor | Target/Assay | Species | IC50 / Kᵢ / ED50 | Notes |
| This compound | LTB4 Production (Neutrophils) | Human | IC50: 0.5 µM | Selectively inhibits epoxide hydrolase activity, sparing aminopeptidase activity. |
| SC-57461A | Recombinant LTA4H (epoxide hydrolase) | Human | IC50: 2.5 nM | Potent competitive inhibitor. |
| Ionophore-stimulated LTB4 Production (Whole Blood) | Human | IC50: 49 nM | Demonstrates good cell penetration. | |
| LTB4 Production (ex vivo) | Mouse | ED50: 0.2 mg/kg | Orally active. | |
| Bestatin | LTA4H (isolated enzyme) | Not Specified | Kᵢ: 201 ± 95 nM | Reversible inhibitor. |
| Aminopeptidase Activity | Not Specified | Kᵢ: 172 nM | Inhibits both epoxide hydrolase and aminopeptidase activities. | |
| Novartis Compound | LTA4H (fluorescence assay) | Human | IC50: 2.3 nM | A novel heteroaryl aminopropanol (B1366323) derivative. |
| LTB4 Biosynthesis (Whole Blood) | Human | IC50: 39 nM | ||
| DG-051 | LTB4 Production (Whole Blood) | Human | IC50: 37 nM | A clinical candidate that has completed phase IIa trials[3]. |
| Compound 14 | LTA4H (hydrolase assay) | Not Specified | IC50: 150 nM | A novel inhibitor developed from fragment-based screening[3]. |
| LTB4 Production (Whole Blood) | Human | IC50: 131 nM | High ligand efficiency[3]. |
LTA4H Signaling Pathway
The following diagram illustrates the central role of LTA4H in the arachidonic acid cascade and its dual function in inflammation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of LTA4H inhibitors.
In Vitro LTA4H Epoxide Hydrolase Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of LTA4 to LTB4 by recombinant LTA4H.
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4)
-
Assay Buffer: 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA
-
Test compounds dissolved in DMSO
-
Reaction termination solution
-
LTB4 ELISA kit or LC-MS/MS for detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to achieve final desired concentrations. The final DMSO concentration should be kept below 1%.
-
Enzyme and Inhibitor Pre-incubation: Add 300 ng of recombinant human LTA4H to each well of a microplate. Add the test compounds to the wells and incubate for 15 minutes at 37°C to allow for inhibitor binding[4].
-
Reaction Initiation: Initiate the enzymatic reaction by adding LTA4 to a final concentration of 150 nM[4].
-
Reaction Incubation: Incubate the reaction mixture for 10 minutes at 37°C[4].
-
Reaction Termination: Stop the reaction by adding a termination solution or by diluting the reaction mixture 20-fold in assay buffer[4].
-
LTB4 Detection: Quantify the amount of LTB4 produced using a validated LTB4 ELISA kit or by LC-MS/MS analysis.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Human Whole Blood LTB4 Assay
This ex vivo assay measures the inhibition of LTB4 production in a more physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood collected in heparin-containing tubes.
-
Calcium ionophore A23187
-
Test compounds dissolved in DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
LTB4 ELISA kit or LC-MS/MS for detection
Procedure:
-
Compound Incubation: Aliquot whole blood into tubes. Add the test compounds at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulation: Add calcium ionophore A23187 to a final concentration of 10-50 µM to stimulate LTB4 synthesis and incubate for 30 minutes at 37°C[5].
-
Reaction Termination and Sample Preparation: Stop the reaction by placing the tubes on ice and centrifuging to separate plasma.
-
LTB4 Extraction (if necessary): For certain detection methods, LTB4 may need to be extracted from the plasma using techniques like solid-phase extraction[5].
-
LTB4 Detection: Measure the LTB4 concentration in the plasma using a validated LTB4 ELISA kit or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of LTB4 production for each compound concentration compared to the vehicle control. Determine the IC50 values from the resulting dose-response curve.
Experimental Workflow for LTA4H Inhibitor Screening
The following diagram outlines a typical workflow for the identification and characterization of novel LTA4H inhibitors.
Conclusion
The landscape of LTA4H inhibitors is evolving, with compounds like this compound demonstrating selectivity for the pro-inflammatory epoxide hydrolase activity while sparing the potentially beneficial aminopeptidase function. This characteristic may offer a more targeted therapeutic approach compared to broad-spectrum LTA4H inhibitors like bestatin. The quantitative data presented highlights the high potency of inhibitors like SC-57461A and novel compounds from pharmaceutical pipelines. For researchers in the field, the selection of an appropriate inhibitor will depend on the specific research question, whether it be dissecting the distinct roles of the enzyme's two activities or developing a potent anti-inflammatory therapeutic. The provided experimental protocols and workflows offer a foundational framework for the rigorous evaluation of these promising compounds.
References
- 1. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ARM1 and Bestatin for Leukotriene A4 Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of Leukotriene A4 (LTA4) hydrolase: ARM1 and bestatin (B1682670). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs in studying inflammatory processes and developing novel therapeutics.
Introduction to LTA4 Hydrolase and its Inhibitors
Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It possesses two distinct catalytic activities: an epoxide hydrolase activity that converts LTA4 into the potent pro-inflammatory chemoattractant Leukotriene B4 (LTB4), and an aminopeptidase (B13392206) activity that can degrade certain pro-inflammatory peptides. Given the central role of LTB4 in inflammation, LTA4 hydrolase has become a significant target for the development of anti-inflammatory drugs.
This guide focuses on two key inhibitors:
-
This compound : A synthetic, cell-permeable compound designed as a selective inhibitor of the epoxide hydrolase activity of LTA4H.
-
Bestatin (Ubenimex) : A natural dipeptide that acts as a broad-spectrum inhibitor of aminopeptidases, including the aminopeptidase function of LTA4H, and also inhibits LTB4 formation.[1]
Performance Comparison: this compound vs. Bestatin
The primary distinction between this compound and bestatin lies in their selectivity for the two catalytic sites of LTA4 hydrolase. This compound is engineered for specificity towards the epoxide hydrolase function, while bestatin exhibits broader inhibitory action against aminopeptidases.
Quantitative Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound and bestatin against LTA4 hydrolase.
| Inhibitor | Target Activity | Parameter | Value | Reference |
| This compound | Epoxide Hydrolase | K_i_ | 2.3 µM | [2] |
| LTB4 Synthesis in human PMNs | IC_50_ | ~0.5 µM | [2] | |
| Aminopeptidase | % Inhibition | No significant inhibition at concentrations 50- to 100-fold higher than its K_i_ for epoxide hydrolase | [2] | |
| Bestatin | Epoxide Hydrolase (on isolated enzyme) | K_i_ | 201 ± 95 mM* | [3] |
| LTB4 formation in erythrocytes | % Inhibition | >90% within 10 min | [3] | |
| LTB4 formation in neutrophils | % Inhibition | 10% in 10 min, increasing to 40% in 2h | [3] | |
| Aminopeptidase | K_i_ | 172 nM | [3] |
*Note: The reported K_i_ value of 201 ± 95 mM for bestatin's inhibition of the isolated LTA4 hydrolase epoxide hydrolase activity appears to be an anomaly and is likely a typographical error in the original publication, as it is unusually high for a biologically active inhibitor.[3] Other evidence confirms its ability to inhibit LTB4 formation effectively in cellular systems.[3][4]
Mechanism of Action
This compound selectively targets the epoxide hydrolase active site of LTA4H. It binds within the hydrophobic pocket of the enzyme, which is responsible for accommodating the substrate LTA4. This selective binding blocks the conversion of LTA4 to LTB4 without significantly impacting the enzyme's aminopeptidase activity.[5]
Bestatin , on the other hand, is a competitive inhibitor that primarily targets the aminopeptidase active site of LTA4H and other aminopeptidases.[1][6] Its ability to inhibit LTB4 formation suggests it also interferes with the epoxide hydrolase activity, although the precise mechanism and affinity for this site are not as clearly defined as for this compound. The crystal structure of LTA4H in complex with bestatin shows it binding in the catalytic cleft.[6]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Experimental Protocols
LTA4 Hydrolase Epoxide Hydrolase Activity Assay
This assay measures the conversion of LTA4 to LTB4.
-
Principle: The enzymatic reaction is initiated by adding LTA4 to purified LTA4 hydrolase. The reaction is then stopped, and the product, LTB4, is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or an enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
Purified recombinant LTA4 hydrolase
-
LTA4 (substrate)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Inhibitors (this compound or bestatin) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., methanol (B129727) or acetonitrile)
-
RP-HPLC system with a UV detector or LTB4 ELISA kit
-
-
Procedure:
-
Pre-incubate purified LTA4 hydrolase with various concentrations of the inhibitor (or vehicle control) in the reaction buffer for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding a known concentration of LTA4 substrate.
-
Allow the reaction to proceed for a defined period (e.g., 1-5 minutes) at 37°C.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant for LTB4 concentration using RP-HPLC (monitoring absorbance at 270 nm) or a competitive LTB4 ELISA kit according to the manufacturer's instructions.
-
Determine the IC_50_ or K_i_ values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Assay for LTB4 Production in Human Polymorphonuclear Neutrophils (PMNs)
This assay measures the inhibitory effect of the compounds on LTB4 synthesis in a cellular context.
-
Principle: Isolated human PMNs are stimulated to produce LTB4. The amount of LTB4 released into the cell supernatant is measured in the presence and absence of the inhibitors.
-
Materials:
-
Freshly isolated human PMNs
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187) as a stimulant
-
Inhibitors (this compound or bestatin)
-
LTB4 ELISA kit or HPLC system
-
-
Procedure:
-
Isolate human PMNs from whole blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend the PMNs in cell culture medium at a specific density (e.g., 1 x 10^7 cells/mL).
-
Pre-incubate the PMNs with various concentrations of the inhibitor (or vehicle control) for a designated time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce LTB4 production and incubate for a further period (e.g., 5-15 minutes) at 37°C.
-
Stop the reaction by placing the samples on ice and then centrifuge to pellet the cells.
-
Collect the supernatant and measure the LTB4 concentration using a specific and sensitive LTB4 ELISA kit or by RP-HPLC.
-
Calculate the IC_50_ value, which is the concentration of the inhibitor that reduces LTB4 production by 50%.
-
Conclusion
The choice between this compound and bestatin for LTA4 hydrolase inhibition depends critically on the experimental objective.
-
This compound is the preferred inhibitor for studies specifically investigating the role of the epoxide hydrolase activity of LTA4H and the production of LTB4, due to its high selectivity. Its use allows for the dissection of the epoxide hydrolase function from the aminopeptidase function.
-
Bestatin is a valuable tool for studying the broader effects of aminopeptidase inhibition, including that of LTA4H. While it does inhibit LTB4 formation, its lack of selectivity for the epoxide hydrolase site means that observed effects could be due to the inhibition of other aminopeptidases or the aminopeptidase function of LTA4H itself.
For researchers aiming to specifically target LTB4-mediated inflammation, this compound offers a more precise pharmacological tool. For broader studies on the role of metalloproteinases in inflammation or cancer, bestatin remains a relevant compound. Future research would benefit from direct, head-to-head comparative studies of these inhibitors under identical experimental conditions to provide a more definitive comparison of their potencies against the epoxide hydrolase activity of LTA4 hydrolase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leukotriene B4: A potential mediator and biomarker for cardiac allograft vasculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of LTA4H by bestatin in human and mouse colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual anti-inflammatory and selective inhibition mechanism of leukotriene A4 hydrolase/aminopeptidase: insights from comparative molecular dynamics and binding free energy analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of human leukotriene A(4) hydrolase, a bifunctional enzyme in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Landscape of Small Molecule Modulators for KIF1A Motor Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note on "ARM1 Analogs": A thorough review of publicly available scientific literature and databases did not yield any specific small molecule inhibitor or modulator of the KIF1A motor protein designated as "this compound". Consequently, a direct structural activity relationship (SAR) analysis of "this compound analogs" cannot be provided at this time. This guide will instead focus on the current landscape of small molecule modulators targeting KIF1A, with a detailed examination of Fisetin, a plant flavonol identified as a potential therapeutic for a specific KIF1A mutation.
Introduction to KIF1A and the Need for Small Molecule Modulators
KIF1A is a crucial kinesin motor protein responsible for the anterograde transport of synaptic vesicle precursors and other essential cargoes within neurons. Mutations in the KIF1A gene lead to a spectrum of severe neurodevelopmental and neurodegenerative disorders, collectively known as KIF1A-Associated Neurological Disorder (KAND). The development of small molecule drugs that can modulate the activity of mutant KIF1A proteins is a promising therapeutic strategy for KAND.[1] These efforts largely focus on identifying compounds through high-throughput screening of existing drug libraries and utilizing artificial intelligence in drug discovery.
Fisetin: A Case Study in KIF1A Modulation
Recent research has identified Fisetin, a naturally occurring flavonoid, as a molecule that can rescue the function of the KIF1A(R11Q) mutant protein.[2][3][4][5][6] This specific mutation impairs the motor's ATPase activity and processive movement. Fisetin has been shown to directly interact with the mutant protein and restore these functions, offering a proof-of-concept for small molecule-based therapies for certain KAND-associated mutations.[5][6]
Data Presentation: Performance of Fisetin
The following table summarizes the key quantitative data on the effect of Fisetin on the KIF1A(R11Q) mutant.
| Parameter | KIF1A(WT) | KIF1A(R11Q) | KIF1A(R11Q) + 10 nM Fisetin | Alternative Modulator |
| Microtubule-Stimulated ATPase Activity (% of WT) | 100% | ~0%[5] | ~12%[5] | Data Not Available |
| Microtubule Gliding Velocity (μm/s) | ~0.49[5] | 0[5] | ~0.49[5] | Data Not Available |
| Single-Molecule Velocity (μm/s) | Data Not Available | Data Not Available | Partially Restored[5] | Data Not Available |
| Single-Molecule Run Length (μm) | Data Not Available | Data Not Available | Partially Restored[5] | Data Not Available |
Note: Currently, there is a lack of publicly available data on other specific small molecule modulators of KIF1A that would allow for a direct quantitative comparison with Fisetin. The development of such compounds is an active area of research.[7]
Structural Activity Relationship (SAR) of Fisetin and its Analogs
While a comprehensive SAR study of Fisetin analogs on KIF1A activity has not been published, the foundational structure of Fisetin provides a starting point for future drug development. Key structural features of flavonoids, such as the arrangement of hydroxyl groups and the planarity of the ring system, are known to be critical for their biological activity.[8] The targeted modification of these features in Fisetin could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties for KIF1A modulation.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize KIF1A modulators are crucial for reproducibility and further research.
Microtubule-Stimulated ATPase Assay
This assay measures the rate of ATP hydrolysis by KIF1A in the presence of microtubules, which is a direct indicator of its motor activity.
Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is detected using a malachite green-based colorimetric assay or a coupled enzymatic assay that links Pi production to a change in absorbance or fluorescence.
Protocol Outline:
-
Reagents: Purified KIF1A protein (wild-type and mutant), taxol-stabilized microtubules, ATPase reaction buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT, pH 6.9), ATP, and a phosphate detection reagent (e.g., malachite green solution or a commercial kit like EnzChek Phosphate Assay Kit).
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, microtubules, and KIF1A protein.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 25°C).
-
At specific time points, quench the reaction (e.g., by adding a stop solution containing EDTA or by heat inactivation).
-
Add the phosphate detection reagent and measure the absorbance or fluorescence.
-
Calculate the rate of Pi release from a standard curve.
-
In Vitro Motility Assay (Microtubule Gliding Assay)
This assay visualizes the movement of microtubules propelled by surface-adsorbed KIF1A motors.
Principle: KIF1A motors are attached to a glass surface. Fluorescently labeled microtubules are added in the presence of ATP. The movement of the microtubules is observed using Total Internal Reflection Fluorescence (TIRF) microscopy.
Protocol Outline:
-
Reagents: Purified KIF1A protein, fluorescently labeled and taxol-stabilized microtubules, motility buffer (e.g., 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 10 µM taxol, 1 mM DTT, pH 6.9), ATP, and an oxygen scavenger system to prevent photobleaching.
-
Procedure:
-
Prepare a flow chamber by attaching a coverslip to a glass slide.
-
Coat the inside of the flow chamber with KIF1A protein.
-
Block any non-specific binding sites with a blocking agent (e.g., casein).
-
Introduce the fluorescently labeled microtubules into the chamber.
-
Initiate motility by adding the motility buffer containing ATP.
-
Observe and record the movement of microtubules using a TIRF microscope.
-
Analyze the recorded videos to determine the gliding velocity.
-
C. elegans Rescue Assay
This in vivo assay assesses the ability of a compound to rescue the behavioral defects caused by a KIF1A mutation in a model organism.
Principle: The C. elegans homolog of KIF1A is unc-104. Worms with mutations in unc-104 that correspond to human KAND mutations exhibit distinct movement defects. These worms are treated with the test compound, and any improvement in their movement is quantified.
Protocol Outline:
-
Model Organism: C. elegans strain carrying the desired unc-104 mutation (e.g., the equivalent of R11Q).
-
Compound Administration: The test compound (e.g., Fisetin) is typically mixed into the nematode growth medium (NGM) agar (B569324) plates on which the worms are cultured.
-
Behavioral Analysis:
-
After a defined period of treatment, the movement of individual worms is recorded.
-
Parameters such as crawling speed, body bends per minute, or the ability to move in a coordinated manner are quantified using imaging software.
-
The performance of treated mutant worms is compared to that of untreated mutant worms and wild-type worms.
-
Mandatory Visualizations
Signaling Pathway: KIF1A-Mediated Axonal Transport
Caption: KIF1A-mediated anterograde transport of synaptic vesicle precursors along microtubule tracks in a neuron.
Experimental Workflow: In Vitro Motility Assay
Caption: Workflow for a typical in vitro microtubule gliding assay to measure KIF1A motor activity.
Logical Relationship: Fisetin's Proposed Mechanism of Action
Caption: Proposed mechanism of how Fisetin rescues the functional defects of the KIF1A(R11Q) mutant protein.
References
- 1. Key residues on microtubule responsible for activation of kinesin ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Molecule Studies on the Motion and Force Generation of the Kinesin-3 Motor KIF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Modeling the motion of disease-associated KIF1A heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A plant flavonol and genetic suppressors rescue a pathogenic mutation associated with kinesin in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A plant flavonol and genetic suppressors rescue a pathogenic mutation associated with kinesin in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SARM1 and its Modulators for Neurodegenerative Disease Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, experimental validation, and therapeutic alternatives to targeting the Sterile Alpha and Toll/Interleukin Receptor Motif-containing 1 (SARM1) protein.
The Sterile Alpha and Toll/Interleukin Receptor Motif-containing 1 (Sthis compound) has emerged as a critical executioner of programmed axon degeneration, a key pathological feature in a host of neurodegenerative diseases. This central role has positioned Sthis compound as a promising therapeutic target for conditions such as amyotrophic lateral sclerosis (ALS), Alzheimer's disease, glaucoma, and chemotherapy-induced peripheral neuropathy.[1][2] This guide provides a comparative analysis of Sthis compound and its pharmacological modulators—its activators and inhibitors—supported by experimental data and detailed protocols to aid in the research and development of novel neuroprotective strategies.
Performance of Sthis compound Modulators: A Quantitative Comparison
The activity of Sthis compound is primarily defined by its NAD+ hydrolase function.[3] Pharmacological modulation of this activity is a key strategy in studying its function and developing therapeutics. The following tables summarize the quantitative performance of various Sthis compound inhibitors and activators based on reported experimental data.
Table 1: Comparative Efficacy of Sthis compound Inhibitors
| Compound Class | Specific Inhibitor | Target Domain | Assay Type | IC50 Value | Reference |
| Isothiazoles | Compound 1 | TIR (NADase) | Biochemical (ADPR production) | 4 µM | [4] |
| Compound 174 | TIR (NADase) | Enzymatic Screening | 17.2 nM | [5] | |
| Compound 331P1 | TIR (NADase) | Enzymatic Screening | 189.3 nM | [5] | |
| Tryptoline Acrylamides | MY-9B | ARM (Allosteric) | Cellular (cADPR production) | Low µM | [6] |
| WX-02-37 | ARM (Allosteric) | Cellular (cADPR production) | Low µM | [6] | |
| Isoquinolines | DSRM-3716 | TIR (NADase) | Not specified | Not specified | [2] |
| Disclosed by Disarm | Exemplified Compound | ARM-SAM-TIR | Biochemical (NAD+ cleavage) | < 0.1 µM | [7] |
Table 2: Comparative Potency of Sthis compound Activators
| Compound | Mechanism of Action | Assay Type | EC50 Value | Reference |
| Nicotinamide (B372718) Mononucleotide (NMN) | Allosteric activator | Biochemical (NAD+ hydrolysis) | 500 µM (no additive) | [8] |
| Biochemical (NAD+ hydrolysis) | 5 µM (in PEG) | [8] | ||
| Biochemical (NAD+ hydrolysis) | 15 µM (in citrate) | [8] | ||
| Pyrinuron (Vacor) | Pro-activator (metabolized to VMN) | Cellular (NAD+ depletion) | 10-500 µM (in PBMCs) | [9] |
| 3-Acetylpyridine (3-AP) | Activator (metabolized to 3-AP-MN) | Cellular (Sthis compound activation) | 1 mM (in PBMCs) | [9] |
| CZ-48 | Cell-permeable NMN mimetic | Not specified | Not specified | [9] |
| G10 | Pro-activator (metabolized to M1) | Not specified | Not specified | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving Sthis compound is crucial for a deeper understanding. The following diagrams, rendered in DOT language, illustrate the core Sthis compound activation pathway and a typical experimental workflow for assessing its inhibitors.
Sthis compound Activation Signaling Pathway
Under normal physiological conditions, Sthis compound is maintained in an auto-inhibited state. High levels of NAD+ bind to an allosteric site on the ARM domain, stabilizing this inactive conformation.[3][6] Upon neuronal injury, the levels of Nicotinamide Mononucleotide (NMN) rise, displacing NAD+ from the allosteric site. This triggers a conformational change, leading to the activation of the TIR domain's NAD+ hydrolase activity. The subsequent depletion of NAD+ results in energy failure and axonal degeneration.[10]
Experimental Workflow for Sthis compound Inhibitor Screening
A typical workflow for identifying and characterizing Sthis compound inhibitors involves a multi-step process, starting from a high-throughput screen to cellular validation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to assess Sthis compound activity and the efficacy of its modulators.
Sthis compound NADase Activity Assay (Fluorometric)
This assay measures the NAD+ hydrolase activity of Sthis compound by monitoring the fluorescence increase of a NAD+ analog, N6-etheno-NAD (ε-NAD), upon cleavage.
Materials:
-
Recombinant human Sthis compound enzyme
-
Sthis compound inhibitor/activator of interest
-
N6-etheno-NAD (ε-NAD) substrate
-
Assay buffer (e.g., 1x Sthis compound hydrolase buffer)
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Protocol:
-
Thaw all reagents on ice. Prepare 1x Sthis compound hydrolase buffer by diluting a 4x stock solution with water.
-
Add 30 µl of 1x Sthis compound hydrolase buffer to all wells of the plate.
-
Prepare a 100x stock solution of the test compound (inhibitor/activator) in DMSO. Dilute this to a 10x working solution in 1x Sthis compound hydrolase buffer.
-
Add 5 µl of the diluted test compound to the designated "Test" wells. Add 5 µl of the diluent solution (without the compound) to the "Positive Control" and "Blank" wells.
-
Thaw the recombinant human Sthis compound enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 30 ng/µl) with 1x Sthis compound assay buffer.
-
Add 10 µl of the diluted Sthis compound enzyme to the "Positive Control" and "Test" wells. Add 10 µl of 1x Sthis compound hydrolase buffer to the "Blank" wells.
-
Cover the plate and incubate for 30-60 minutes at room temperature with slow shaking to allow for pre-incubation of the enzyme with the compound.[11]
-
During the pre-incubation, dilute the ε-NAD stock solution (e.g., 12 mM) 12-fold with 1x Sthis compound hydrolase buffer to a final concentration of 1 mM.
-
Initiate the enzymatic reaction by adding 5 µl of the diluted ε-NAD to all wells. The final reaction volume will be 50 µl.[11]
-
Cover the plate with aluminum foil and incubate for 90-120 minutes at room temperature with slow shaking.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 300 nm and an emission wavelength of approximately 410 nm.[9][11]
-
Subtract the "Blank" values from all other readings. The decrease in fluorescence in the "Test" wells compared to the "Positive Control" indicates inhibition of Sthis compound NADase activity.
Measurement of Cyclic ADP-Ribose (cADPR) by LC-MS
This method quantifies the production of cADPR, a specific biomarker of Sthis compound activity, in cellular models.[12]
Materials:
-
Cell line expressing Sthis compound (e.g., HEK293T overexpressing Sthis compound or primary neurons)
-
Sthis compound modulator of interest
-
Cell lysis buffer
-
Acetonitrile
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Culture cells to the desired confluency and treat with the Sthis compound modulator at various concentrations and time points.
-
Harvest the cells and perform metabolite extraction. A common method involves washing the cells with ice-cold 150 mM ammonium (B1175870) formate (B1220265) buffer followed by extraction in a cold 50%/50% (vol/vol) methanol/water solution.[13]
-
Perform a three-solvent extraction using methanol, acetonitrile, dichloromethane, and water to separate the aqueous phase containing the metabolites.[13]
-
Lyophilize the aqueous phase and store at -20°C until analysis.
-
Reconstitute the lyophilized samples and analyze using an LC-MS/MS system. Chromatographic separation is typically achieved using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[10]
-
Quantify the amount of cADPR based on a standard curve. An increase in cADPR levels indicates Sthis compound activation, while a decrease in the presence of an inhibitor suggests its efficacy.
Neurite Degeneration Assay
This assay visually assesses the protective effects of Sthis compound inhibitors against axon degeneration in cultured neurons.
Materials:
-
Primary dorsal root ganglion (DRG) neurons or other suitable neuronal cell cultures
-
Sthis compound inhibitor of interest
-
Axon degeneration-inducing agent (e.g., vincristine (B1662923), paclitaxel, or physical axotomy)
-
Microscope with live-cell imaging capabilities
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Culture neurons in a suitable medium that promotes neurite outgrowth. For DRG neurons, this typically involves coating plates with poly-D-Lysine and laminin.[14]
-
Pre-treat the cultured neurons with the Sthis compound inhibitor at various concentrations for a specified period (e.g., 2 hours).[4]
-
Induce axon degeneration. This can be done by adding a neurotoxic agent like vincristine (e.g., 50 nM) or by physically transecting the axons with a blade.[12][15]
-
At various time points post-injury (e.g., 16, 24, 48 hours), capture images of the neurites.[4][12]
-
Quantify the extent of neurite degeneration using an axon degeneration index, which is often calculated as the ratio of the fragmented neurite area to the total neurite area.[15] A lower degeneration index in inhibitor-treated neurons compared to controls indicates a protective effect.
Alternatives to Sthis compound Inhibition
While direct inhibition of Sthis compound is a primary therapeutic strategy, other approaches targeting the axon degeneration pathway are also under investigation.
-
Gene Therapy: The use of adeno-associated viruses (AAVs) to deliver a dominant-negative form of Sthis compound has shown to potently block axon degeneration in mice.[16] This approach offers the potential for long-term, single-dose treatment.
-
Targeting Upstream Regulators: Modulating the activity of proteins that regulate Sthis compound, such as NMNAT2 (Nicotinamide mononucleotide adenylyltransferase 2), could be an alternative strategy. Maintaining high levels of NMNAT2 activity can prevent the accumulation of NMN and thereby keep Sthis compound in its inactive state.
-
Modulating Downstream Effectors: The depletion of NAD+ triggers a cascade of downstream events, including calcium influx and the activation of proteases.[17] Targeting these downstream effectors could also be a viable strategy to prevent the final steps of axonal destruction.
The ongoing research into Sthis compound and its role in neurodegeneration holds immense promise for the development of novel therapeutics. This guide provides a foundational framework for researchers to compare, select, and validate Sthis compound modulators, ultimately accelerating the discovery of treatments for these devastating diseases.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. Sthis compound Inhibitors: An Answer For Neurodegenerative Diseases [rootsanalysis.com]
- 3. Sthis compound is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of Novel Sthis compound Inhibitors for the Treatment of Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of Sthis compound targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. A phase transition reduces the threshold for nicotinamide mononucleotide-based activation of Sthis compound, an NAD(P) hydrolase, to physiologically relevant levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stepwise activation of Sthis compound for cell death and axon degeneration revealed by a biosynthetic NMN mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Sthis compound is required in human derived sensory neurons for injury-induced and neurotoxic axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. cADPR is a gene dosage-sensitive biomarker of Sthis compound activity in healthy, compromised, and degenerating axons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rupress.org [rupress.org]
- 17. biorxiv.org [biorxiv.org]
Confirming LTB4 Reduction In Vivo: A Comparative Analysis of LTA4H Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, playing a crucial role in the recruitment and activation of leukocytes. Its synthesis is a key target for anti-inflammatory drug development. This guide provides a comparative analysis of experimental data confirming the in vivo effects of various inhibitors on LTB4 levels, with a focus on the emerging molecule ARM1 and established comparators.
LTB4 Synthesis Pathway and Inhibition
The biosynthesis of LTB4 from arachidonic acid involves a multi-step enzymatic cascade. A critical final step is the conversion of Leukotriene A4 (LTA4) to LTB4, catalyzed by the enzyme Leukotriene A4 hydrolase (LTA4H). This compound is a selective inhibitor of the epoxide hydrolase activity of LTA4H. By blocking this step, this compound is designed to specifically reduce the production of pro-inflammatory LTB4.
Caption: LTB4 synthesis pathway and points of inhibition.
In Vivo Efficacy of LTB4 Inhibitors: A Comparative Data Summary
While in vivo data for this compound is not yet available in the public domain, several other LTA4H inhibitors have been evaluated in animal models. The following table summarizes the in vivo effects of two such compounds, Bestatin and SC-57461A, on LTB4 levels.
| Compound | Animal Model | Disease Model | Administration Route | Dose | Change in LTB4 Levels | Reference |
| Bestatin | Mouse | Colorectal Cancer (ApcMin/+) | Oral gavage | Not specified | Significantly decreased | [1] |
| Rat | Cardiac Allograft Vasculopathy | Not specified | Not specified | Prevented rise in serum LTB4 | [2] | |
| SC-57461A | Rat | Subarachnoid Hemorrhage | Intracerebroventricular | Not specified | Inhibition of LTB4 synthesis | [3] |
| Mouse | Aging | Not specified | Not specified | Significant reduction in plasma LTB4 | [4] | |
| Mouse | Liver Cancer (Xenograft) | Gavage | 10 mg/kg | Not directly measured, but tumor size reduced | [5] |
Note: The absence of published in vivo studies for this compound focusing on LTB4 reduction prevents a direct quantitative comparison at this time. The available literature on this compound primarily details its mechanism of action in in vitro settings.
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the in vivo efficacy of LTA4H inhibitors on LTB4 levels.
General In Vivo Experimental Workflow
A general workflow for evaluating the in vivo effect of an LTB4 inhibitor is outlined below.
Caption: General workflow for in vivo LTB4 inhibitor studies.
LTB4 Measurement Protocols
Accurate quantification of LTB4 is critical for evaluating inhibitor efficacy. Two primary methods are employed:
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: A competitive immunoassay where LTB4 in the sample competes with a known amount of labeled LTB4 for binding to a limited amount of anti-LTB4 antibody. The amount of labeled LTB4 bound is inversely proportional to the concentration of LTB4 in the sample.
-
Sample Preparation: Blood is collected, and serum or plasma is separated and stored at -80°C. Tissue samples are homogenized.
-
Assay Procedure (General):
-
Standards and samples are added to wells of a microplate pre-coated with an antibody.
-
An enzyme-conjugated LTB4 is added, initiating a competitive binding reaction.
-
After incubation and washing, a substrate solution is added, resulting in color development.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
The concentration of LTB4 in the samples is determined by comparison to a standard curve.
-
-
Reference: A detailed protocol for a commercial LTB4 ELISA kit can be found in the product manual from suppliers like R&D Systems or Abcam.[5][6]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This method offers high sensitivity and selectivity. LTB4 is separated from other molecules in the sample by liquid chromatography and then detected and quantified by mass spectrometry based on its unique mass-to-charge ratio.
-
Sample Preparation: LTB4 and an internal standard (e.g., deuterated LTB4) are extracted from plasma or tissue homogenates using a solvent like methyl tertiary butyl ether (MTBE).
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC) system coupled to a tandem mass spectrometer.
-
Analysis: The chromatographic separation resolves LTB4 from its isomers. The mass spectrometer is set to detect specific mass transitions for LTB4 and the internal standard. The ratio of the LTB4 peak area to the internal standard peak area is used for quantification against a calibration curve.
-
Reference: A detailed protocol for LTB4 measurement in human plasma by UFLC-MS/MS has been published.
Conclusion
The selective inhibition of the epoxide hydrolase activity of LTA4H by this compound presents a promising therapeutic strategy for inflammatory diseases. While direct in vivo evidence of LTB4 reduction by this compound is currently lacking in published literature, the robust in vivo efficacy of other LTA4H inhibitors like Bestatin and SC-57461A in reducing LTB4 levels in various animal models provides a strong rationale for the continued investigation of this compound in preclinical in vivo studies. The experimental protocols outlined in this guide offer a framework for such future investigations, which will be crucial in confirming the therapeutic potential of this compound.
References
- 1. Inhibition of LTA4H by bestatin in human and mouse colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LTB4 causes macrophage–mediated inflammation and directly induces insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LTB4 and BLT1 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 ELISA Kit (ab133040) | Abcam [abcam.com]
- 6. rndsystems.com [rndsystems.com]
studies validating the anti-inflammatory effects of ARM1
A Comparative Guide to the Anti-inflammatory Effects of Annexin (B1180172) A1-Derived Peptides
Introduction
Annexin A1 (AnxA1) is a 37 kDa protein that plays a crucial role in mediating the anti-inflammatory actions of glucocorticoids.[1][2] The N-terminal region of AnxA1 is responsible for its potent anti-inflammatory and pro-resolving properties.[2][3] Synthetic peptides mimicking this region, particularly Ac2-26, have been developed and extensively studied as therapeutic agents. These peptides offer the potential for more targeted anti-inflammatory action with a better stability and lower immunogenicity profile compared to the full-length protein.[4] This guide provides a comparative analysis of the anti-inflammatory effects of the AnxA1-derived mimetic peptide Ac2-26 against other established anti-inflammatory agents, supported by experimental data and detailed methodologies.
Mechanism of Action: Ac2-26
The primary mechanism of action for Ac2-26 involves its interaction with the Formyl Peptide Receptor 2 (FPR2), also known as ALX (Lipoxin A4 receptor).[5][6] Binding to this G-protein coupled receptor on the surface of various immune cells, including neutrophils and macrophages, initiates a signaling cascade that ultimately suppresses inflammatory responses.[7][8] This contrasts with many conventional anti-inflammatory drugs that target specific enzymes or cytokines. The activation of FPR2/ALX by Ac2-26 leads to the inhibition of key pro-inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, resulting in reduced production of inflammatory mediators.[9][10]
Comparative Performance Data
The following tables summarize the quantitative effects of Ac2-26 on various inflammatory markers compared to controls or other anti-inflammatory agents.
Table 1: Effect of Ac2-26 on Pro-inflammatory Cytokine and Mediator Production
| Model System | Inflammatory Stimulus | Treatment | Target Mediator | Result | Citation |
| Human Endothelial Cells | TNF-α (20 ng/ml) | Ac2-26 (0.5 µM) | Superoxide (B77818) | ~20% reduction in TNF-α-stimulated superoxide release | [11] |
| LPS-induced Astrocytes | Lipopolysaccharide (LPS) | Ac2-26 | TNF-α, IL-1β | Significant reduction in production of pro-inflammatory mediators | [9] |
| Rat Peritonitis Model | B. moojeni Venom | Ac2-26 | IL-1β, IL-6 | Significant reduction in cytokine levels in peritoneal exudate | [12] |
| Diabetic Mouse Wound | --- | Ac2-26 | TNF-α, IL-6 | Inhibited expression of pro-inflammatory cytokines | [13] |
| Diabetic Mouse Wound | --- | Ac2-26 | IL-10, TGF-β | Upregulated expression of anti-inflammatory cytokines | [13] |
| Allergic Asthma Model | House Dust Mite (HDM) | Ac2-26 | IL-4, IL-13, TNF-α, TGF-β | Inhibited production of cytokines in lung tissue | [14] |
Table 2: Effect of Ac2-26 on Inflammatory Cell Infiltration
| Model System | Treatment | Target Cell | Result | Citation | | :--- | :--- | :--- | :--- | | Endotoxin-induced Uveitis | Ac2-26 | Leukocytes | Reduced leukocyte infiltration in ocular tissue |[15] | | Diabetic Mouse Wound | Ac2-26 | Neutrophils | Down-regulated the number of neutrophils |[13] | | Mechanical Corneal Injury | Ac2-26 | Neutrophils (Ly6G+) | Inhibited neutrophil infiltration into the cornea |[16] | | Allergic Asthma Model | Ac2-26 | Eosinophils | Decreased eosinophil infiltration in lung tissue |[3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables.
In Vitro Endothelial Cell Inflammation Model
-
Cell Line: Human Microvascular Endothelial Cells (HMECs).
-
Inflammatory Stimulus: Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 20 ng/ml.
-
Treatment: Cells were pre-treated with Ac2-26 (0.5 µM) for 30 minutes prior to TNF-α stimulation.
-
Endpoint Measurement: Superoxide production was measured using lucigenin-enhanced chemiluminescence. Gene expression of adhesion molecules (ICAM-1, VCAM-1) was quantified by qPCR.
-
Receptor Specificity: The specificity of Ac2-26 for the FPR2/ALX receptor was confirmed by using the antagonist WRW4 (10 µM), which abrogated the inhibitory effects of Ac2-26.[11]
In Vivo Diabetic Wound Healing Model
-
Animal Model: Genetically diabetic mice (db/db).
-
Procedure: A cutaneous excisional wound was created.
-
Treatment: Ac2-26 or a vehicle solution was applied locally to the wound sites.
-
Analysis: Wound closure was measured at different time points. Wound samples were collected for histological analysis (Hematoxylin-Eosin and Masson's trichrome staining) to observe collagen deposition and tissue morphology.
-
Cell Infiltration and Cytokine Analysis: Immunohistochemistry and immunofluorescence were used to quantify neutrophils and macrophages (including CD206-positive M2 macrophages). Cytokine expression (TNF-α, IL-6, IL-10, TGF-β) in wound samples was determined by immunoblot assay.[13]
In Vivo Allergic Asthma Model
-
Animal Model: Wild-type and AnxA1-deficient (ANXA1-/-) mice.
-
Induction of Allergic Asthma: Mice were exposed to intranasal instillation of house dust mite (HDM) extract (15 μg) every other day for 3 weeks.
-
Treatment: Intranasal administration of Ac2-26 (200 μ g/mouse ) was performed 1 hour before each HDM challenge during the final week.
-
Endpoint Analysis: 24 hours after the last challenge, airway hyperreactivity was assessed. Bronchoalveolar lavage fluid was collected to count inflammatory cells. Lung tissue was processed for histology to evaluate eosinophil infiltration, subepithelial fibrosis, and mucus production. Cytokine and chemokine levels in lung homogenates were measured by ELISA.[14]
Signaling Pathways and Visualizations
The anti-inflammatory effects of Ac2-26 are mediated through specific intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: Ac2-26 signaling pathway inhibiting inflammation.
Caption: Workflow for evaluating anti-inflammatory agents.
Conclusion
The Annexin A1-derived peptide Ac2-26 demonstrates significant anti-inflammatory effects across a variety of experimental models. Its mechanism, centered on the activation of the pro-resolving receptor FPR2/ALX, allows it to modulate multiple downstream inflammatory pathways. The data indicates that Ac2-26 effectively reduces the production of key pro-inflammatory cytokines and limits the infiltration of inflammatory cells to sites of injury. This peptide and related AnxA1-mimetics represent a promising therapeutic strategy, potentially offering a more targeted approach with fewer side effects compared to broader-acting agents like glucocorticoids. Further research, including direct comparative studies with established drugs in standardized models, will be crucial in fully elucidating its therapeutic potential for a range of inflammatory diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. ukm.my [ukm.my]
- 3. Annexin-A1-Derived Peptide Ac2-26 Suppresses Allergic Airway Inflammation and Remodelling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the resolution pathway of inflammation using Ac2–26 peptide-loaded PEGylated lipid nanoparticles for the remission of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin 1 Mimetic Ac2-26 Holds Promise for the Treatment of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Annexin A1 Mimetic Peptide Ac2-26 Modulates the Function of Murine Colonic and Human Mast Cells [frontiersin.org]
- 7. Advancements of Annexin A1 in inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin A1 involved in the regulation of inflammation and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin-1 Mimetic Peptide Ac2-26 Suppresses Inflammatory Mediators in LPS-Induced Astrocytes and Ameliorates Pain Hypersensitivity in a Rat Model of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Function of Annexin A1 Protein Mimetic Peptide Ac2-26 in Human Skin Keratinocytes HaCaT and Fibroblast Detroit 551 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin Peptide Ac2-26 Suppresses TNFα-Induced Inflammatory Responses via Inhibition of Rac1-Dependent NADPH Oxidase in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ac2-26 Mimetic Peptide of Annexin A1 Inhibits Local and Systemic Inflammatory Processes Induced by Bothrops moojeni Venom and the Lys-49 Phospholipase A2 in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin A1-derived peptide Ac2-26 facilitates wound healing in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Annexin-A1-Derived Peptide Ac2-26 Suppresses Allergic Airway Inflammation and Remodelling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory mechanisms of the annexin A1 protein and its mimetic peptide Ac2-26 in models of ocular inflammation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Annexin A1 mimetic peptide Ac2-26 attenuates mechanical injury induced corneal scarring and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: ARM1 vs. Dual LTA4H/Aminopeptidase Inhibitors in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Leukotriene A4 hydrolase (LTA4H) stands as a critical bifunctional enzyme in the inflammatory cascade, possessing both pro-inflammatory epoxide hydrolase and anti-inflammatory aminopeptidase (B13392206) activities. This duality presents a unique challenge and opportunity in the development of targeted anti-inflammatory therapeutics. This guide provides an objective comparison of ARM1, a selective inhibitor of the LTA4H epoxide hydrolase activity, against traditional dual LTA4H/aminopeptidase inhibitors, supported by experimental data and detailed methodologies.
The Dichotomy of LTA4H: A Dual-Function Enzyme
LTA4H plays two distinct and opposing roles in inflammation. Its epoxide hydrolase activity converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent pro-inflammatory mediator that attracts and activates leukocytes.[1] Conversely, its aminopeptidase function is responsible for the degradation of Pro-Gly-Pro (PGP), a chemotactic tripeptide that contributes to neutrophil influx and sustained inflammation.[1] This dual functionality has led to two distinct therapeutic strategies: selective inhibition of the pro-inflammatory pathway or dual inhibition of both activities.
This compound: A Selective Approach to Inflammation Control
This compound, with the chemical name 4-(4-benzylphenyl)thiazol-2-amine, represents a novel class of LTA4H inhibitors. It is designed to selectively block the epoxide hydrolase activity responsible for LTB4 synthesis while preserving the beneficial aminopeptidase activity that degrades PGP.[2] This selectivity is achieved by this compound binding within a hydrophobic pocket of the enzyme's active site, which is distinct from the region responsible for peptide binding and cleavage.
Dual LTA4H/Aminopeptidase Inhibitors: The Traditional Strategy
In contrast, dual inhibitors block both the epoxide hydrolase and aminopeptidase functions of LTA4H. While effectively reducing the production of the pro-inflammatory mediator LTB4, these inhibitors also prevent the breakdown of the pro-inflammatory peptide PGP. This lack of selectivity could potentially limit their overall anti-inflammatory efficacy. Prominent examples of dual inhibitors include SC-57461A, DG-051, and the natural product bestatin (B1682670).
Quantitative Performance: A Head-to-Head Comparison
The following table summarizes the inhibitory activities of this compound and key dual LTA4H/aminopeptidase inhibitors, providing a clear comparison of their potency and selectivity.
| Inhibitor | Target | IC50 (Epoxide Hydrolase) | Ki (Epoxide Hydrolase) | IC50 (Aminopeptidase) | Reference(s) |
| This compound | LTA4H (selective) | 0.5 µM (LTB4 synthesis in human PMNs) | 2.3 µM | >100 µM (for PGP degradation) | [3] |
| SC-57461A | LTA4H (dual) | 2.5 nM (recombinant human LTA4H); 49 nM (LTB4 in human whole blood) | 23 nM | 27 nM (peptide substrates) | [4][5][6][7] |
| DG-051 | LTA4H (dual) | 47 nM | Not Reported | 72 nM (L-alanine p-nitroanilide) | [3][8] |
| Bestatin | LTA4H (dual) | Not Reported | 201 µM | 172 nM (peptide substrates) | [9][10][11] |
| JNJ-40929837 | LTA4H (dual) | Not explicitly stated, but effectively inhibits LTB4 production | Not Reported | Effectively inhibits aminopeptidase activity | [12][13][14][15] |
Signaling Pathways and Experimental Workflows
To understand the distinct mechanisms of action, the following diagrams illustrate the LTA4H signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Experimental Protocols
LTA4H Epoxide Hydrolase Activity Assay (LTB4 Quantification by RP-HPLC)
Objective: To quantify the production of LTB4 from LTA4 by LTA4H in the presence and absence of inhibitors.
Materials:
-
Recombinant human LTA4H
-
LTA4
-
Inhibitor stock solutions (this compound, dual inhibitors)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Methanol, acetonitrile (B52724), water (HPLC grade)
-
Formic acid
-
Reverse-phase HPLC system with a C18 column
-
UV detector
Procedure:
-
Prepare reaction mixtures containing reaction buffer and the desired concentration of the inhibitor (or vehicle control).
-
Add recombinant LTA4H to each reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate, LTA4.
-
Incubate the reaction for a defined period (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding two volumes of ice-cold methanol.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Mobile Phase A: Water/acetonitrile/formic acid (e.g., 80:20:0.02, v/v/v)
-
Mobile Phase B: Acetonitrile/methanol (e.g., 80:20, v/v)
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B.
-
Detection: Monitor absorbance at 270 nm to detect LTB4.
-
-
Quantify the LTB4 peak area and calculate the percent inhibition relative to the vehicle control. Determine IC50 values by plotting percent inhibition against inhibitor concentration.
LTA4H Aminopeptidase Activity Assay (PGP Degradation by LC-MS/MS)
Objective: To measure the degradation of PGP by LTA4H in the presence and absence of inhibitors.
Materials:
-
Recombinant human LTA4H
-
Pro-Gly-Pro (PGP) substrate
-
Inhibitor stock solutions
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Acetonitrile, water, formic acid (LC-MS grade)
-
LC-MS/MS system with a C18 column
Procedure:
-
Prepare reaction mixtures containing reaction buffer, PGP substrate, and the desired concentration of the inhibitor (or vehicle control).
-
Add recombinant LTA4H to initiate the reaction.
-
Incubate the reaction at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
At each time point, stop the reaction by adding an equal volume of acetonitrile containing an internal standard (e.g., a stable isotope-labeled PGP analog).
-
Centrifuge the samples to remove precipitated protein.
-
Analyze the supernatant by LC-MS/MS.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate PGP and its degradation products.
-
Detection: Use multiple reaction monitoring (MRM) to specifically detect and quantify PGP and its fragments.
-
-
Calculate the rate of PGP degradation and the percent inhibition for each inhibitor concentration. Determine IC50 values.[16][17]
In Vivo Zymosan-Induced Peritonitis Model
Objective: To evaluate the anti-inflammatory efficacy of this compound and dual inhibitors in an acute model of inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
Inhibitor formulations for oral or intraperitoneal administration
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Turk's solution)
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)
Procedure:
-
Administer the inhibitor (this compound or a dual inhibitor) or vehicle to mice at a predetermined dose and route.
-
After a specified pre-treatment time (e.g., 1 hour), induce peritonitis by intraperitoneal injection of zymosan (e.g., 1 mg/mouse).[2][18][19][20][21]
-
At a defined time point post-zymosan injection (e.g., 4 hours), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting and then aspirating a known volume of ice-cold PBS into the peritoneal cavity.
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Prepare cytospin slides from the lavage fluid for differential cell counting (neutrophils, macrophages, etc.).
-
Centrifuge the remaining lavage fluid and collect the supernatant for analysis of inflammatory mediators.
-
Measure the concentrations of cytokines (e.g., TNF-α, IL-6) and LTB4 in the supernatant using ELISA or LC-MS/MS.
-
Compare the inflammatory parameters between the inhibitor-treated groups and the vehicle-treated control group to assess the in vivo efficacy.
Protein Expression, Purification, and Co-crystallization of LTA4H with Inhibitors
Objective: To obtain high-resolution crystal structures of LTA4H in complex with this compound or dual inhibitors to understand their binding modes.
Procedure:
a. Protein Expression and Purification:
-
Clone the gene encoding human LTA4H into a suitable expression vector (e.g., with a His-tag).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture and induce protein expression with IPTG.
-
Harvest the cells by centrifugation and lyse them to release the protein.
-
Purify the His-tagged LTA4H using immobilized metal affinity chromatography (IMAC).
-
Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.[22][23][24][25][26]
b. Co-crystallization:
-
Concentrate the purified LTA4H to a suitable concentration (e.g., 5-10 mg/mL).
-
Incubate the concentrated protein with a molar excess of the inhibitor (this compound or a dual inhibitor).
-
Screen for crystallization conditions using commercially available or custom-made screens (varying pH, precipitant, and salt concentrations) using techniques like sitting-drop or hanging-drop vapor diffusion.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Solve and refine the crystal structure to visualize the inhibitor binding site and interactions with the protein.[27][28][29]
Conclusion
The choice between a selective inhibitor like this compound and a dual LTA4H/aminopeptidase inhibitor depends on the specific research question and therapeutic goal. This compound offers a targeted approach by inhibiting the pro-inflammatory LTB4 production while preserving the potentially beneficial PGP-degrading activity of LTA4H. This selectivity may translate to a more favorable overall anti-inflammatory profile. Dual inhibitors, while potent in blocking LTB4 synthesis, may have their efficacy tempered by the simultaneous inhibition of PGP degradation. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare these different inhibitory strategies in the context of various inflammatory diseases.
References
- 1. uniprot.org [uniprot.org]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DG051 | Aminopeptidase | TargetMol [targetmol.com]
- 9. Leukotriene A4 hydrolase. Inhibition by bestatin and intrinsic aminopeptidase activity establish its functional resemblance to metallohydrolase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effects of JNJ-40929837, a leukotriene A4 hydrolase inhibitor, in a bronchial allergen challenge model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. olac.berkeley.edu [olac.berkeley.edu]
- 19. inotiv.com [inotiv.com]
- 20. benchchem.com [benchchem.com]
- 21. Inflammation and Resolution Are Associated with Upregulation of Fatty Acid β-Oxidation in Zymosan-Induced Peritonitis | PLOS One [journals.plos.org]
- 22. Protein Expression and Purification [protocols.io]
- 23. Parallel rapid expression and purification of proteins for crystallography (PREPX): large scale 1 L cultures [protocols.io]
- 24. Parallel rapid expression and purification of proteins for crystallography (PREPX): 48x 100 mL cultures [protocols.io]
- 25. protocols.io [protocols.io]
- 26. bio-rad.com [bio-rad.com]
- 27. Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Laboratory Chemicals
Researchers, scientists, and drug development professionals are at the forefront of innovation, and with that comes the critical responsibility of ensuring a safe laboratory environment. The proper disposal of chemical waste is a cornerstone of laboratory safety, protecting both personnel and the environment. This guide provides a detailed framework for the safe handling and disposal of laboratory chemicals, with a specific illustrative example of a product containing N-(n-butyl)thiophosphoric triamide (NBPT).
Disclaimer: This document provides general guidance. Before handling or disposing of any chemical, always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to your institution's and local regulations for hazardous waste disposal.
Immediate Safety and Handling Precautions
Before initiating any procedure that will generate chemical waste, it is imperative to be thoroughly familiar with the hazard profile of the substances involved by reviewing the SDS.[1][2][3] Always handle chemicals in a well-ventilated area, such as a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).[2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[4] |
| Protective Clothing | A standard laboratory coat.[4] |
General Chemical Handling and Disposal Workflow
The following diagram illustrates the general workflow for safe chemical handling and disposal in a laboratory setting.
Caption: General workflow for safe chemical handling and disposal.
Step-by-Step Disposal Procedures
The correct disposal route for any chemical waste depends on its physical state (solid, liquid, or gas) and its chemical properties.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.[5]
Solid Waste:
-
Collection: Place all solid chemical waste, including unused or expired compounds, contaminated consumables (e.g., weigh boats, pipette tips, vials), and grossly contaminated paper towels, into a dedicated, clearly labeled hazardous waste container.[1]
-
Container Type: Use a sealable, chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) wide-mouth bottle or a designated solid waste drum.[1]
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name(s), the approximate quantity, and the date of accumulation.[1]
Liquid Waste:
-
Collection: Collect all liquid waste containing the chemical, such as unused stock solutions or experimental media, in a dedicated, sealable, and shatter-proof hazardous waste container.[1]
-
Solvent Compatibility: If the chemical is dissolved in a solvent, the waste should be segregated based on the solvent's hazardous characteristics (e.g., halogenated vs. non-halogenated solvents). Do not mix incompatible waste streams.[1]
-
Container Type: Use a designated liquid waste container (e.g., a glass or HDPE solvent bottle) with a secure screw cap. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[1]
-
Labeling: Label the container with "Hazardous Waste," list all chemical constituents including solvents and their approximate percentages, and the accumulation start date.[1]
Sharps Waste:
-
Collection: All sharps, such as needles, syringes, scalpel blades, and razor blades, that are contaminated with chemical residues must be disposed of in a rigid, puncture-resistant sharps container.[6]
-
Decontamination: Whenever possible, sharps should be decontaminated prior to disposal.[6]
-
Labeling: The sharps container should be clearly labeled as "Sharps" and with the name of the chemical contaminant.[6]
Experimental Protocol Waste Management
For experiments involving hazardous chemicals, all materials that come into contact with the compound must be treated as hazardous waste.
-
Cell Culture Media: Aspirated media from cells treated with a hazardous chemical should be collected as liquid hazardous waste.[1]
-
Assay Plates: Used multi-well plates should be disposed of as solid hazardous waste.[1]
-
Biological Samples: Any biological samples containing the chemical should be disposed of as chemical waste, not biological waste, unless they also present a biohazard.[1]
Illustrative Example: Disposal of a Product Containing NBPT
The following information is derived from the Safety Data Sheet for ARM U™ 18% NBPT and serves as an example of the type of information to look for in an SDS.[7]
Hazard Summary:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation persists.[7] |
| Eye Contact | Causes serious eye damage.[7] |
| Inhalation | Move victim to fresh air. Allow the victim to rest in a well-ventilated area. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if irritation persists.[7] |
| Ingestion | Rinse mouth. DO NOT induce vomiting without a physician's direction. If vomiting occurs naturally, have the victim lean forward to avoid breathing in vomit. Seek medical attention if you feel unwell.[7] |
Disposal Considerations:
-
Dispose of this product and its container in accordance with Federal, state, provincial, and local regulations.[7]
This means that waste containing this product should not be disposed of in the regular trash or down the drain.[8] It must be collected as hazardous waste and disposed of through your institution's environmental health and safety office or a licensed contractor.
Spill and Emergency Procedures
In the event of a spill or other emergency, follow these general guidelines:
-
Evacuate: If the spill is large or involves a highly volatile or toxic substance, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's emergency response team.
-
Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up: Clean-up of spills should only be performed by trained personnel using established procedures.[8]
Always have a spill kit readily available in the laboratory. The contents of the spill kit should be appropriate for the types of chemicals being handled.
References
- 1. benchchem.com [benchchem.com]
- 2. hmroyal.com [hmroyal.com]
- 3. resources.tamusa.edu [resources.tamusa.edu]
- 4. amorphousmaterials.com [amorphousmaterials.com]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. tamug.edu [tamug.edu]
- 7. taurus.ag [taurus.ag]
- 8. students.umw.edu [students.umw.edu]
Essential Safety and Logistical Information for Handling ARM1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling and disposal of ARM1 (CAS Number: 68729-05-5), a thiazolamine compound that functions as an inhibitor of LTB4 synthesis. Adherence to these procedures is essential for maintaining a safe laboratory environment.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety practices. The following personal protective equipment is recommended to minimize exposure and ensure safety during handling.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Recommended for their resistance to a variety of chemicals. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Do not reuse disposable gloves. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against accidental splashes or airborne particles. |
| Body Protection | Laboratory Coat | To protect skin and clothing from potential contamination. |
II. Operational Plan: Handling Procedures
This compound is a crystalline solid and should be handled with care to avoid creating dust.
A. Engineering Controls:
-
Work in a well-ventilated area. A chemical fume hood is recommended when handling the powder, especially for extended periods or when working with larger quantities.
B. Reconstitution and Aliquoting:
-
Preparation: Before opening the container, ensure all necessary PPE is donned. Prepare the appropriate solvent and sterile tubes for aliquoting in the designated work area.
-
Weighing: If weighing the solid is required, perform this task in a chemical fume hood or a balance enclosure to minimize the potential for dust inhalation.
-
Reconstitution: Slowly add the solvent to the this compound solid to avoid splashing. Gently vortex or sonicate to ensure complete dissolution.
-
Aliquoting: Dispense the reconstituted solution into clearly labeled, dated, and sealed storage tubes.
-
Storage: Store this compound as a crystalline solid at -20°C. The reconstituted solution's stability and appropriate storage conditions will depend on the solvent used; refer to the product's technical data sheet for specific guidance.
III. Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused this compound Solid | Dispose of as non-hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of in the regular trash or down the drain. |
| This compound Solutions | The disposal of this compound solutions depends on the solvent used. If the solvent is non-hazardous, the diluted solution may be disposable down the drain with copious amounts of water, pending institutional and local guidelines. If a hazardous solvent is used, the waste must be collected in a designated hazardous waste container. |
| Contaminated Materials (e.g., gloves, tubes, paper towels) | Dispose of in the appropriate laboratory waste stream. If contaminated with a hazardous solvent, dispose of as hazardous waste. Otherwise, dispose of as non-hazardous laboratory waste. |
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
This guidance is intended to supplement, not replace, your institution's established safety protocols. Always consult your organization's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
